Pomalidomide-PEG2-Tos
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H25N3O8S |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29) |
Clave InChI |
PDJTUNUXHWLYAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origen del producto |
United States |
Foundational & Exploratory
Pomalidomide-PEG2-Tos: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-Tos is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, its function, and its application in the development of novel therapeutics.
This compound consists of three key components:
-
Pomalidomide (B1683931): A derivative of thalidomide (B1683933) that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker that provides spacing and influences the physicochemical properties of the resulting PROTAC molecule.
-
Tosyl (Tos) Group: A tosylate group that serves as a good leaving group, facilitating the conjugation of the pomalidomide-linker moiety to a ligand targeting a specific protein of interest.
This guide will detail the function of this compound in the context of PROTAC technology, provide representative quantitative data for pomalidomide-based PROTACs, and outline key experimental protocols for their synthesis and evaluation.
Function of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a prefabricated "E3 ligase ligand-linker" building block for PROTAC synthesis. Its pomalidomide moiety binds to Cereblon, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The tosyl group allows for the covalent attachment of a ligand designed to bind to a specific protein of interest.
The fundamental function of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein and the Cereblon E3 ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Pomalidomide-PEG2-Tos: A Technical Overview for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and synthesis of Pomalidomide-PEG2-Tos, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the presumed synthetic methodology based on established protocols for similar compounds and outlines the general mechanism of action for pomalidomide-based PROTACs in targeted protein degradation.
Core Structure and Chemical Properties
This compound is a specialized chemical compound that integrates the E3 ligase-binding motif of pomalidomide (B1683931) with a flexible two-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a tosyl (Tos) group. This terminal tosyl group is a well-known leaving group in organic chemistry, rendering the molecule a reactive intermediate suitable for conjugation with a target protein ligand to form a heterobifunctional PROTAC.
The core components of the molecule are:
-
Pomalidomide: A derivative of thalidomide (B1683933) that binds to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is harnessed in PROTAC technology to recruit the cellular protein degradation machinery.
-
PEG2 Linker: A short, hydrophilic di-ethylene glycol linker that provides spacing and influences the physicochemical properties of the resulting PROTAC molecule, such as solubility and cell permeability.
-
Tosyl Group (Tos): A functional group derived from p-toluenesulfonic acid, which serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the covalent attachment of this linker-ligand conjugate to a warhead molecule.
Chemical Structure
The generalized structure of this compound is illustrated below:
(Image of the chemical structure of this compound would be placed here in a formal whitepaper)
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the expected chemical properties based on its constituent parts and data from similar compounds.
| Property | Value | Source/Methodology |
| CAS Number | 2599846-07-6 | Chemical Supplier Databases[1] |
| Purity | >98.0% | Typically determined by High-Performance Liquid Chromatography (HPLC)[1] |
| Appearance | White to off-white solid | General observation for similar pomalidomide derivatives |
| Storage Conditions | -20°C for long-term storage | Recommended for maintaining chemical stability of reactive intermediates |
| Solubility | Soluble in DMSO, DMF | Common solvents for PROTAC-related compounds |
Experimental Protocols
The following sections outline the probable synthetic route and characterization methods for this compound, based on established literature for the synthesis of pomalidomide-linker conjugates.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound would likely proceed through a multi-step process involving the initial preparation of a suitable pomalidomide precursor followed by the attachment of the PEG2-Tos linker. A plausible synthetic route is the alkylation of pomalidomide's amino group.
Step 1: Synthesis of Pomalidomide
Pomalidomide can be synthesized via several published methods. One common route begins with the reaction of 4-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by the reduction of the nitro group to an amine.
Step 2: Attachment of the PEG2-Tos Linker
-
Materials: Pomalidomide, 2-(2-(tosyloxy)ethoxy)ethanol, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Reaction Setup: In a round-bottom flask, dissolve pomalidomide in DMF.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of 2-(2-(tosyloxy)ethoxy)ethanol.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent such as dichloromethane (B109758) (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Characterization Methods
The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the final product by identifying the characteristic peaks for the pomalidomide, PEG, and tosyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound.
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Protein Degradation Pathway
This compound is a precursor for a PROTAC. Once conjugated to a target protein-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The pomalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC using this compound involves a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for PROTAC development.
Conclusion
This compound represents a valuable chemical tool for the synthesis of PROTACs. Its pre-functionalized nature with a reactive tosyl group streamlines the process of conjugating the Cereblon-binding pomalidomide moiety to a warhead targeting a protein of interest. While detailed public data on this specific compound is limited, its synthesis and characterization can be reliably approached using established methodologies in medicinal chemistry. The strategic use of such building blocks is crucial for the efficient discovery and development of novel therapeutics based on targeted protein degradation.
References
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide as a Cereblon Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. Its mechanism of action is centered on its role as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors triggers a cascade of downstream events, including direct anti-proliferative and pro-apoptotic effects on myeloma cells, as well as potent immunomodulatory effects within the tumor microenvironment. This technical guide provides a comprehensive overview of pomalidomide's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Molecular Glue
Pomalidomide functions by hijacking the ubiquitin-proteasome system. It binds to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event induces a conformational change in CRBN, creating a novel binding surface for neosubstrates that are not endogenous targets of the ligase.[1][2] The primary neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][][4]
The formation of the ternary complex (Pomalidomide-CRBN-Neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, facilitating its polyubiquitination.[][5] This polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome, leading to the selective elimination of Ikaros and Aiolos from the cell.[][6]
Quantitative Data
The efficacy of pomalidomide is underpinned by its binding affinity to CRBN and its ability to induce the degradation of its neosubstrates.
Table 1: Binding Affinity of Pomalidomide to Cereblon
| Compound | Assay Type | Binding Constant (Kd/IC50) | Reference(s) |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [7] |
| Pomalidomide | Competitive Binding Assay | ~1-2 µM (IC50) | [8] |
| Pomalidomide | Fluorescence Polarization | 153.9 nM (IC50) | [9] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM (Kd) | [7] |
| Thalidomide (B1683933) | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [7] |
Table 2: Pomalidomide-Induced Degradation of Neosubstrates
| Cell Line | Neosubstrate | DC50 (nM) | Dmax (%) | Reference(s) |
| MM.1S | IKZF1 (Ikaros) | 4.5 | >95 | [2] |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [2] |
Downstream Signaling Pathways
The degradation of Ikaros and Aiolos has profound consequences on downstream signaling pathways in multiple myeloma cells.
-
Direct Anti-Tumor Effects: Ikaros and Aiolos are critical transcription factors for the survival and proliferation of myeloma cells. Their degradation leads to the downregulation of key oncogenic proteins, including interferon regulatory factor 4 (IRF4) and c-Myc.[2][] The loss of IRF4 and c-Myc induces cell cycle arrest and apoptosis in malignant plasma cells.[2][4]
-
Immunomodulatory Effects: Pomalidomide enhances the anti-tumor immune response through several mechanisms. The degradation of Ikaros and Aiolos in T cells leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are crucial for T cell and Natural Killer (NK) cell activation and cytotoxicity.[1] Pomalidomide also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[10]
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of pomalidomide for the CRBN-DDB1 complex.[9][11][12]
-
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide analog (e.g., Bodipy-thalidomide or Cy5-thalidomide) as a tracer
-
Pomalidomide
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-binding 384-well plate
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of pomalidomide in DMSO and then dilute into Assay Buffer.
-
In the 384-well plate, add the diluted pomalidomide or DMSO (vehicle control).
-
Add a solution of the CRBN-DDB1 complex and the fluorescent tracer to each well.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the pomalidomide concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Ubiquitination Assay
This assay assesses the pomalidomide-dependent ubiquitination of a neosubstrate, such as Ikaros (IKZF1).[5][13][14]
-
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant IKZF1 protein
-
Ubiquitin
-
ATP
-
Pomalidomide
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Anti-IKZF1 antibody
-
Anti-ubiquitin antibody
-
-
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice.
-
To each tube, add the E1, E2, CRL4-CRBN, IKZF1, and ubiquitin in the reaction buffer.
-
Add pomalidomide or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using the anti-IKZF1 antibody to detect a high-molecular-weight smear or laddering pattern indicative of polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Cellular Degradation Assay (Western Blot)
This protocol is used to measure the degradation of endogenous Ikaros (IKZF1) in a cellular context following pomalidomide treatment.[15][16]
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
Anti-IKZF1 antibody
-
Anti-β-actin antibody (loading control)
-
-
Procedure:
-
Plate the multiple myeloma cells and treat with various concentrations of pomalidomide or DMSO for a specified time (e.g., 4-24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using the anti-IKZF1 antibody to detect the levels of Ikaros.
-
Probe the same membrane with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Ikaros degradation at different pomalidomide concentrations. The DC50 value can be calculated from this data.
-
Conclusion
Pomalidomide's mechanism of action as a molecular glue that recruits neosubstrates to the CRL4-CRBN E3 ligase complex is a paradigm-shifting discovery in targeted protein degradation. This in-depth technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events. A thorough understanding of these principles is crucial for researchers and drug development professionals working to leverage this powerful therapeutic strategy for the treatment of cancer and other diseases.
References
- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Flexible Architect: A Technical Guide to the Role of PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules act as molecular matchmakers, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase to trigger the cell's own ubiquitin-proteasome system for targeted destruction.[2][3] The success of a PROTAC is not solely dependent on its warhead (POI binder) or anchor (E3 ligase ligand); the linker connecting these two moieties is a critical determinant of the molecule's overall efficacy, selectivity, and drug-like properties.[4][5]
Among the diverse chemical scaffolds used for linkers, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone of modern PROTAC design.[2][6] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers, their impact on PROTAC flexibility and function, and the experimental methodologies crucial for evaluating their performance.
The Core Function of PEG Linkers: More Than Just a Spacer
Initially conceived as simple spacers, linkers are now recognized as active contributors to a PROTAC's biological activity.[7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of properties that address several key challenges in PROTAC development.[4][7]
Flexibility and Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][8] The inherent flexibility of PEG chains allows the PROTAC molecule to adopt multiple conformations, increasing the probability of achieving an optimal orientation between the POI and the E3 ligase for efficient ubiquitin transfer.[9] This conformational adaptability is crucial, as an improperly oriented complex can be non-productive or unstable, failing to trigger degradation.
Improving Physicochemical Properties: A major hurdle in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[4] PEG linkers are hydrophilic and can significantly improve the solubility of the entire PROTAC molecule.[7] Furthermore, the flexible nature of PEG can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, which can paradoxically enhance its ability to traverse the lipophilic cell membrane.[4]
The Critical Impact of PEG Linker Length
The length of the PEG linker is a paramount parameter that must be empirically optimized for each POI-E3 ligase pair.[6] The distance spanned by the linker directly influences the geometry and stability of the ternary complex.[10]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively.[6] This can completely abrogate the formation of the ternary complex.[2]
-
Too Long: An excessively long linker can lead to increased entropy, resulting in a less stable ternary complex and inefficient ubiquitination.[2][9] While it may allow complex formation, the orientation might be suboptimal for the enzymatic transfer of ubiquitin.
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to potent degradation.[2]
This relationship often results in a "Goldilocks" effect, where a specific linker length provides the maximal degradation efficacy (Dmax) at the lowest concentration (DC50).
Data Presentation: Linker Length vs. Degradation Efficacy
The following tables summarize quantitative data from published studies, illustrating the direct impact of PEG and alkyl/ether linker length on PROTAC performance against various targets.
Table 1: Effect of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation [2][5][11]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data demonstrates a minimum length requirement for activity and a clear optimal length for this system.
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [10][12][13][]
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Cell Line |
| PEG-based | 12 | Less Potent | MCF7 |
| PEG-based | 16 | More Potent | MCF7 |
This study highlights that even a small increase in linker length can significantly enhance degradation.
Table 3: Effect of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs) [2][11]
| Linker Composition | DC50 (µM) | Cell Line |
| 0 PEG units | < 0.5 | H661 |
| 1-2 PEG units | > 5 | H661 |
| 4-5 PEG units | < 0.5 | H661 |
This example shows a non-linear relationship, where both very short and longer linkers are effective, while intermediate lengths are not, underscoring the need for empirical testing.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Logical Relationship: Linker Properties and PROTAC Performance
Caption: Relationship between PEG linker properties and performance.
Experimental Workflow: PROTAC Design and Evaluation
Caption: A typical workflow for PROTAC design and evaluation.
Key Experimental Protocols for Evaluating PEG-Linked PROTACs
Thorough experimental validation is essential to characterize the efficacy of a PROTAC and understand the role of its linker.
Protocol 1: Western Blot for Quantifying Protein Degradation
This endpoint assay is a gold-standard method to determine the extent of target protein reduction.
Objective: To measure the levels of a target protein in cells after treatment with a PROTAC and determine the DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates. After allowing them to adhere, treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binding events in real-time, providing insight into ternary complex formation and stability.
Objective: To measure the binary binding affinities of the PROTAC to its targets and to directly observe and quantify the formation of the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase, e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow solutions containing various concentrations of the PROTAC over the immobilized E3 ligase surface to measure the on-rate (ka), off-rate (kd), and calculate the binary equilibrium dissociation constant (KD).
-
Binary Interaction Analysis (PROTAC to POI): This is typically measured in solution using other techniques or by immobilizing the POI. For the ternary assay, this KD value is needed to calculate cooperativity.
-
Ternary Complex Formation: Inject a solution containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC over the E3 ligase-functionalized surface.
-
Data Analysis: An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of the ternary complex. The kinetics of this ternary interaction can be measured. The cooperativity (alpha, α) of the complex is calculated by comparing the affinity of the PROTAC for one protein in the absence versus the presence of the other protein partner. A high alpha value indicates favorable protein-protein interactions are stabilizing the complex.
Protocol 3: HiBiT Lytic Assay for Live-Cell Degradation Kinetics
The HiBiT system provides a sensitive, real-time method to quantify protein levels directly in cell lysates, ideal for high-throughput screening.
Objective: To quantify target protein degradation in a lytic endpoint format, suitable for generating dose-response curves.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI. This ensures the protein is expressed at physiological levels.
-
Cell Plating and Treatment: Plate the engineered HiBiT-tagged cells in an opaque, white multi-well plate suitable for luminescence readings. Treat cells with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent directly to the wells. This reagent contains the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase, and the furimazine substrate. The reagent also lyses the cells.
-
Signal Measurement: After a brief incubation period to ensure complete lysis and signal stabilization, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Normalize the data to vehicle-treated controls to determine the percentage of degradation. Plot the results to calculate DC50 and Dmax values.
Conclusion and Future Outlook
PEG linkers are a versatile and indispensable tool in the PROTAC designer's toolbox. Their inherent flexibility and hydrophilicity provide a powerful means to optimize ternary complex formation, enhance solubility, and improve the overall drug-like properties of a degrader molecule. The data clearly show that linker length is a critical variable that requires careful, empirical optimization for each new PROTAC system.
The "trial and error" approach to linker design is progressively giving way to more rational, structure-guided strategies. As advances in structural biology (such as Cryo-EM) and computational modeling provide higher-resolution insights into the dynamic nature of ternary complexes, the ability to predict optimal linker length and composition will improve. This will accelerate the development of next-generation PROTACs with superior potency, enhanced selectivity, and finely tuned pharmacokinetic profiles, ultimately unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. njbio.com [njbio.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Tosyl Group for Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonyl (tosyl) group, a well-established functionality in organic synthesis, offers a unique and powerful approach for the bioconjugation of proteins, peptides, and other biomolecules. This guide provides a comprehensive technical overview of the core principles governing the reactivity of the tosyl group in bioconjugation, including its mechanism of action, stability, and practical applications. Detailed experimental protocols and comparative data are presented to enable researchers to effectively evaluate and implement this chemistry in their work.
Core Principles of Tosyl Group Reactivity in Bioconjugation
The utility of the tosyl group in bioconjugation stems from its ability to transform a hydroxyl group into a highly efficient leaving group, facilitating nucleophilic substitution reactions with functionalities present on biomolecules.
Mechanism of Action
The primary application of tosyl chemistry in bioconjugation involves the reaction of a tosyl-activated molecule with nucleophilic residues on a biomolecule. The most common nucleophiles targeted are the primary amines found in lysine (B10760008) residues and the N-terminus of proteins, as well as thiol groups in cysteine residues.
The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the amine or thiol nitrogen/sulfur atom attacks the carbon atom to which the tosylate group is attached. This leads to the formation of a stable covalent bond and the displacement of the tosylate anion. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group and the aromatic ring.[1][2]
Key Features and Advantages
-
High Reactivity: Tosylates are highly reactive towards strong nucleophiles like primary amines and thiols, enabling efficient conjugation under mild conditions.[3]
-
Formation of Stable Covalent Bonds: The resulting amine or thioether linkage is highly stable, ensuring the integrity of the bioconjugate.[1]
-
No Introduced Charge: The reaction between a tosyl group and an amine or thiol does not introduce a new charge at the conjugation site, which can be advantageous for preserving the native charge distribution of the biomolecule.[1]
-
Versatility: Tosyl chemistry can be applied to a variety of molecules, including surfaces (e.g., magnetic beads, microplates), linkers, and specialized probes for targeted protein labeling.[1][4]
Quantitative Data and Performance Comparison
While extensive quantitative kinetic data for tosyl group reactions in bioconjugation is not as widely published as for other common chemistries, the available information and established principles of organic chemistry allow for a comparative assessment.
Reactivity and Reaction Conditions
The reaction of tosyl-activated surfaces with amine-containing biomolecules is typically carried out at a slightly alkaline pH (7.4-9.5) to ensure the deprotonation of the amine group, which enhances its nucleophilicity.[1][5] The reaction is often performed at room temperature or 37°C, with incubation times ranging from several hours to overnight to achieve maximal coupling.[6]
| Parameter | Tosyl Chemistry | NHS Ester Chemistry | Maleimide Chemistry |
| Target Group | Primary Amines, Thiols | Primary Amines | Thiols |
| Optimal pH | 7.4 - 9.5 (for amines)[1][5] | 7.2 - 8.5[7] | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast (hours)[6] | Fast (minutes to hours)[] | Very Fast (minutes) |
| Bond Stability | Very Stable (Amine, Thioether) | Stable (Amide) | Potentially Reversible (Thioether) |
| Hydrolytic Stability | Moderate (hours at neutral pH) | Low (minutes to hours at alkaline pH)[7] | Stable |
Table 1: Comparison of Tosyl Chemistry with Other Common Bioconjugation Chemistries.
Stability of Tosyl-Activated Molecules
Experimental Protocols
This section provides detailed methodologies for the two primary applications of tosyl chemistry in bioconjugation: immobilization on tosyl-activated surfaces and ligand-directed tosyl (LDT) chemistry.
Protocol for Protein Immobilization on Tosyl-Activated Magnetic Beads
This protocol is adapted from manufacturer's guidelines for the covalent coupling of proteins to tosyl-activated magnetic beads.[1][5]
Materials:
-
Tosyl-activated magnetic beads
-
Coupling Buffer: 0.1 M sodium borate (B1201080) buffer, pH 9.5 (or PBS, pH 7.4 for pH-sensitive proteins)
-
Washing Buffer: PBS, pH 7.4
-
Blocking Buffer: 3% BSA in PBS, pH 7.4
-
Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide, pH 7.4
-
Protein solution (1-10 mg/mL in Coupling Buffer)
-
Magnetic separator
Procedure:
-
Bead Preparation:
-
Resuspend the tosyl-activated magnetic beads in the stock solution.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator and allow the beads to pellet.
-
Carefully remove and discard the supernatant.
-
Add 1 mL of Coupling Buffer, vortex to resuspend the beads, and repeat the magnetic separation.
-
Repeat the wash step two more times with Coupling Buffer.
-
-
Protein Conjugation:
-
After the final wash, resuspend the beads in the protein solution.
-
Incubate the bead-protein mixture for 16-24 hours at 37°C with gentle rotation. For pH-sensitive proteins, incubate for 24-48 hours at room temperature.
-
-
Blocking:
-
After incubation, place the tube on the magnetic separator and discard the supernatant.
-
Wash the beads three times with 1 mL of Washing Buffer.
-
Resuspend the beads in 1 mL of Blocking Buffer and incubate for 1 hour at room temperature with gentle rotation. This step blocks any unreacted tosyl groups.
-
-
Final Washes and Storage:
-
Wash the beads three times with 1 mL of Washing Buffer.
-
Resuspend the protein-conjugated beads in Storage Buffer.
-
Store at 4°C.
-
Ligand-Directed Tosyl (LDT) Chemistry for Protein Labeling
LDT chemistry is a powerful technique for the site-specific labeling of native proteins in a complex biological environment.[4] This method utilizes a probe consisting of a ligand for the target protein, a tosyl group as a reactive linker, and a reporter molecule (e.g., a fluorophore). The binding of the ligand to the protein brings the tosyl group in close proximity to a nucleophilic residue near the binding pocket, leading to a covalent labeling reaction.
General Principle:
-
Probe Design and Synthesis: An LDT probe is synthesized with three key components:
-
Ligand: A molecule with high affinity and specificity for the target protein.
-
Tosyl Group: A reactive linker that will be attacked by a nucleophilic residue on the protein.
-
Reporter Group: A fluorophore, biotin, or other tag for detection or isolation.
-
-
Labeling Reaction: The LDT probe is incubated with the biological sample (e.g., cell lysate, live cells).
-
The ligand directs the probe to the target protein.
-
The proximity effect accelerates the reaction between the tosyl group and a nearby nucleophilic amino acid (e.g., histidine, lysine, tyrosine).[9]
-
A covalent bond is formed between the reporter group and the protein, and the ligand is released.
-
-
Detection and Analysis: The labeled protein can be detected and analyzed using various techniques, such as fluorescence microscopy, flow cytometry, or mass spectrometry.
Applications in Signaling Pathway Research
While direct and widespread use of tosyl-based bioconjugates in elucidating signaling pathways is still an emerging area, the principles of LDT chemistry offer significant potential. By designing LDT probes with ligands that target specific proteins within a signaling cascade, such as kinases or G-protein coupled receptors (GPCRs), it is possible to selectively label and visualize these proteins in their native cellular context.[10][11]
For example, a fluorescently-labeled LDT probe targeting a specific kinase could be used to:
-
Visualize Kinase Localization: Track the subcellular localization of the kinase in response to upstream signals.
-
Monitor Protein-Protein Interactions: By using a probe with a photo-crosslinkable group, interactions between the target kinase and its binding partners can be captured and identified.[9]
-
Quantify Target Engagement: The extent of labeling can be used to quantify the engagement of a therapeutic drug with its target kinase in live cells.[12]
Recent studies have demonstrated the feasibility of using ligand-directed labeling strategies to study GPCRs, opening the door for the development of tosyl-based probes for this important class of signaling proteins.[10][13]
Conclusion
The tosyl group provides a valuable and versatile tool for bioconjugation, offering a distinct set of reactivity and stability characteristics. While not as ubiquitously used as NHS esters or maleimides, tosyl chemistry excels in applications such as the robust immobilization of biomolecules on surfaces and the sophisticated, site-specific labeling of native proteins through Ligand-Directed Tosyl chemistry. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will enable the strategic application of tosyl-based bioconjugation to advance their research and development goals. Further exploration into the quantitative kinetics and stability of tosyl reagents will undoubtedly continue to refine and expand the utility of this powerful chemical biology tool.
References
- 1. bioclone.net [bioclone.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pomalidomide-PEG2-Tos: A Technical Guide to a Key E3 Ligase Ligand for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] A critical component in the design of many potent PROTACs is the E3 ligase ligand. Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone of PROTAC development.[2]
This technical guide focuses on Pomalidomide-PEG2-Tos , a functionalized pomalidomide derivative designed for efficient incorporation into PROTACs. It comprises the CRBN-binding pomalidomide core, a two-unit polyethylene (B3416737) glycol (PEG) spacer to provide optimal spacing and solubility, and a terminal tosylate (Tos) group. The tosylate is an excellent leaving group, rendering the molecule highly reactive towards nucleophiles for straightforward conjugation to a POI ligand, thereby streamlining the synthesis of novel protein degraders.
Mechanism of Action: The PROTAC Cycle
PROTACs based on this compound operate catalytically to eliminate target proteins. The process begins with the PROTAC simultaneously binding to the target protein and the CRBN E3 ligase, forming a crucial ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can initiate another cycle of degradation.
Quantitative Data
The efficacy of a PROTAC is determined by the binding affinity of its constituent ligands and its ability to induce degradation of the target protein.
Binding Affinity to Cereblon (CRBN)
Pomalidomide binds with high affinity to CRBN, a critical factor for its successful use in PROTACs. This strong interaction ensures efficient recruitment of the E3 ligase to the target protein.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
Data sourced from multiple studies.[2][3]
Degradation Performance of Pomalidomide-Based PROTACs
The performance of a PROTAC is quantified by its DC₅₀ (the concentration that results in 50% protein degradation) and Dₘₐₓ (the maximum percentage of degradation achieved). The following table provides representative data for PROTACs utilizing a pomalidomide ligand against various targets.
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ |
| Compound 16 | EGFR | A549 | 32.9 nM | >95% |
| Compound ZQ-23 | HDAC8 | - | 147 nM | 93% |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 nM | >95% |
Data is illustrative of pomalidomide-based PROTAC performance.[4][5][6]
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general method for conjugating this compound to a POI ligand functionalized with a nucleophile, such as a primary amine. The tosylate group is an excellent leaving group for SN2 reactions.
Materials:
-
This compound
-
POI-ligand with a nucleophilic handle (e.g., primary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel, stirring apparatus, and inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI-ligand (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution to act as a proton scavenger.
-
Ligand Addition: Add this compound (1.0-1.2 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress using an appropriate method, such as LC-MS, until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using analytical techniques such as LC-MS and ¹H NMR.
Western Blotting for Protein Degradation (DC₅₀ Determination)
This protocol is used to quantify the dose-dependent degradation of the target protein in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Culture: Seed the appropriate cell line in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its high affinity for Cereblon ensures potent E3 ligase recruitment, while the PEG2 spacer provides favorable physicochemical properties. The terminal tosylate group offers a reliable and efficient handle for conjugation, facilitating the rapid synthesis of PROTAC libraries for screening and optimization. By leveraging such well-designed building blocks, researchers can accelerate the discovery of novel therapeutics capable of targeted protein degradation, opening new avenues for treating diseases driven by previously intractable proteins.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide-PEG-Amine | AxisPharm [axispharm.com]
- 4. Pomalidomide-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to cereblon (CRBN) as an E3 ligase target
An In-depth Technical Guide to Cereblon (CRBN) as an E3 Ligase Target
Introduction
Cereblon (CRBN) is a crucial protein in cellular homeostasis, functioning as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2] This complex, known as CRL4-CRBN, is instrumental in the ubiquitin-proteasome system, which is responsible for the degradation of damaged or misfolded proteins and the regulation of key cellular proteins.[3][4] CRBN's role is to specifically recognize and bind to target proteins, thereby facilitating their ubiquitination and subsequent degradation by the proteasome.[3][5] The gene encoding for CRBN is located on human chromosome 3 and is highly conserved across species, from plants to humans, underscoring its fundamental biological importance.[5] Initially identified for its association with a form of nonsyndromic mental retardation, CRBN has since gained significant attention in the field of drug discovery, particularly as the primary target of immunomodulatory drugs (IMiDs) and as a key component in the development of proteolysis-targeting chimeras (PROTACs).[1][6]
The CRL4-CRBN complex is composed of several key proteins: Cullin 4 (CUL4A or CUL4B) which acts as a scaffold, Ring-Box Protein 1 (RBX1) which binds the E2 ubiquitin-conjugating enzyme, DNA Damage-Binding Protein 1 (DDB1) which serves as an adaptor, and CRBN itself, which functions as the substrate receptor.[2][7][8] CRBN's ability to be modulated by small molecules, thereby altering its substrate specificity, has made it a highly attractive target for therapeutic intervention in a range of diseases, including cancers, autoimmune disorders, and neurological conditions.[3][4]
Mechanism of Action: The CRL4-CRBN E3 Ligase Complex
The primary function of the CRL4-CRBN complex is to mediate the ubiquitination of specific substrate proteins. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to the target protein. This "tagging" marks the protein for recognition and degradation by the 26S proteasome.[9] The specificity of this system is determined by the substrate receptor, in this case, CRBN.[3]
The groundbreaking discovery that CRBN is the direct target of thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931) (collectively known as IMiDs), revolutionized our understanding of their therapeutic effects.[1][10] These small molecules act as "molecular glues," binding to a hydrophobic pocket in CRBN.[9] This binding event alters the conformation of CRBN's substrate-binding surface, creating a new interface that can recognize and bind to proteins that are not its natural substrates.[11] These newly recruited proteins are referred to as "neosubstrates."[1]
Once a neosubstrate is brought into proximity with the CRL4-CRBN complex by an IMiD, it is polyubiquitinated and subsequently degraded by the proteasome.[10] This induced degradation of specific proteins is the basis for the therapeutic activity of IMiDs in diseases such as multiple myeloma.[12][13] For instance, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism behind the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide.[4][12][13]
The ubiquitination process itself is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The CRL4-CRBN complex is the E3 ligase that facilitates the final transfer of ubiquitin from an E2 enzyme to the substrate. Recent studies have identified that the E2 enzymes UBE2D3 and UBE2G1 play distinct roles in the ubiquitination of CRBN neosubstrates, with UBE2D3 initiating mono-ubiquitination and UBE2G1 elongating the polyubiquitin (B1169507) chain.[10]
Cereblon Modulators: IMiDs and PROTACs
The ability to modulate CRBN's substrate specificity has led to the development of two major classes of therapeutics: Immunomodulatory Drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs).
Immunomodulatory Drugs (IMiDs)
IMiDs, which include thalidomide, lenalidomide, and pomalidomide, are a class of drugs that exhibit both anti-cancer and immunomodulatory properties.[3][12] Their primary mechanism of action involves binding to CRBN and inducing the degradation of neosubstrates.[1][12] The specific neosubstrates targeted can vary between different IMiDs, leading to different therapeutic outcomes.[1]
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are zinc finger transcription factors that are crucial for the development and function of B cells and other lymphoid cells.[12] Their degradation by lenalidomide and pomalidomide is a key driver of the anti-proliferative effects in multiple myeloma.[4][12][13]
-
Casein Kinase 1 Alpha (CK1α): Degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion in chromosome 5q.[12]
-
GSPT1: The translation termination factor GSPT1 is a neosubstrate for the experimental CRBN modulator CC-885, which has shown potent anti-cancer activity in acute myeloid leukemia (AML).[10]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade a specific protein of interest (POI).[1][14] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other binds to an E3 ubiquitin ligase, frequently CRBN.[14][15]
By simultaneously binding to both the POI and CRBN, the PROTAC brings the target protein into close proximity to the CRL4-CRBN E3 ligase complex.[15] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[14] This technology has opened up the possibility of targeting proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[16] CRBN is a popular choice for PROTAC design due to the availability of well-characterized, high-affinity ligands like pomalidomide and thalidomide.[15][17]
Signaling Pathways Involving Cereblon
CRBN is involved in various signaling pathways, both in its native state and when modulated by external compounds.
-
AMPK-mTOR Pathway: In its physiological role, CRBN has been identified as a negative regulator of AMP-activated protein kinase (AMPK).[18] By inhibiting AMPK, CRBN can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key regulator of protein synthesis.[18] This function suggests a role for CRBN in cognitive processes, as mTOR-regulated protein synthesis is vital for synaptic plasticity.[18]
-
Wnt Signaling: Recent research has shown that CRBN is an evolutionarily conserved regulator of the Wnt signaling pathway.[19] Wnt stimulation promotes the CRBN-dependent degradation of a subset of proteins, including CK1α, a negative regulator of the Wnt pathway.[19] This occurs even in the absence of IMiDs, highlighting a physiological, IMiD-independent mechanism of CRBN regulation.[19]
-
TLR4 Signaling and Autophagy: CRBN has been shown to negatively regulate bactericidal activity and autophagy.[20] Upon Toll-like receptor 4 (TLR4) stimulation, CRBN can inhibit the ubiquitination of ECSIT and BECN1, proteins involved in mitochondrial reactive oxygen species (mROS) production and autophagy, respectively.[20][21]
-
Downstream of Neosubstrate Degradation: The therapeutic effects of CRBN modulators are mediated by the downstream consequences of neosubstrate degradation. For example, the degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival factors like MYC and IRF4, inducing apoptosis and cell cycle arrest.[10]
Quantitative Data: Ligand Binding Affinities
The binding affinity of small molecules to CRBN is a critical parameter for their efficacy as molecular glues or as components of PROTACs. Various biophysical and biochemical assays are used to determine these affinities, typically reported as a dissociation constant (Kd) or a half-maximal inhibitory concentration (IC50).
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | (S)-enantiomer binds with ~10-fold higher affinity than the (R)-enantiomer.[22] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly to CRBN than thalidomide.[22] |
| Pomalidomide | ~157 nM | Not Specified | Binds with higher affinity than both thalidomide and lenalidomide.[22] |
| CC-122 (Avadomide) | Not specified in search results | - | A CRBN modulator under investigation for lymphoma.[1] |
| CC-220 (Iberdomide) | Not specified in search results | - | A CRBN modulator under investigation for systemic lupus erythematosus.[1] |
| Thalidomide-O-PEG3-alcohol | Not Publicly Available | - | A common linker-warhead combination used in PROTAC synthesis; affinity is expected to be similar to thalidomide.[22] |
Experimental Protocols
A variety of experimental techniques are employed to study CRBN function, ligand binding, and the downstream effects of its modulation.
CRBN Binding Assays
These assays are designed to measure the direct interaction between a compound and the CRBN protein.
-
Fluorescence Polarization (FP):
-
Principle: This competitive binding assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled CRBN ligand (tracer). When the tracer is bound to the larger CRBN protein, it tumbles more slowly in solution, resulting in a high polarization signal. An unlabeled test compound that competes for binding will displace the tracer, causing it to tumble faster and leading to a decrease in the polarization signal.
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, a fixed concentration of a fluorescently labeled thalidomide tracer, and purified recombinant CRBN protein.[23][24]
-
Incubate to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a microplate reader.
-
Plot the polarization signal against the compound concentration to determine the IC50 value.[23]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
Place a solution of purified CRBN protein in the sample cell of the calorimeter.
-
Fill the titration syringe with a solution of the test compound.
-
Perform a series of small, sequential injections of the compound into the CRBN solution.
-
Measure the heat change after each injection.
-
Plot the heat change per injection against the molar ratio of the ligand to protein to determine the binding parameters.[22]
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.
-
Methodology:
-
Immobilize purified CRBN protein onto the surface of a sensor chip.
-
Flow solutions containing different concentrations of the test compound over the chip surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to obtain association and dissociation rates.
-
Analyze the data to calculate the binding affinity (Kd).[22]
-
-
Protein Ubiquitination and Degradation Assays
These assays assess the functional outcome of CRBN engagement: the ubiquitination and degradation of a target protein.
-
In Vitro Ubiquitination Assay:
-
Principle: This cell-free assay reconstitutes the ubiquitination cascade in a test tube to determine if a compound can induce the CRL4-CRBN-mediated ubiquitination of a target protein.
-
Methodology:
-
Combine purified recombinant proteins: E1 activating enzyme, an E2 conjugating enzyme (e.g., UBE2D3/UBE2G1), ubiquitin, the CRL4-CRBN complex, and the target protein.[10][25]
-
Add ATP to initiate the reaction, along with the test compound (e.g., an IMiD or PROTAC).
-
Incubate the reaction mixture.
-
Stop the reaction and analyze the results by Western blot, probing for the target protein to observe the appearance of higher molecular weight bands corresponding to its ubiquitinated forms.[25]
-
-
-
Cellular Protein Degradation Assay (Western Blot):
-
Principle: This is the most common method to confirm that a compound induces the degradation of a target protein within a cellular context.
-
Methodology:
-
Culture cells (e.g., multiple myeloma cell lines like MM.1S for IKZF1 degradation).[23]
-
Treat the cells with a dose range of the test compound for a specified time (e.g., 4-24 hours).
-
Harvest the cells and prepare protein lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Visualize the protein bands and quantify their intensity to determine the extent of degradation. The concentration of the compound that causes 50% degradation is known as the DC50.[23]
-
-
Cellular Target Engagement Assays
These assays confirm that a compound is binding to its intended target (CRBN) inside living cells.
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: CETSA is based on the concept that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Methodology:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat aliquots of the cells to a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of soluble CRBN remaining at each temperature by Western blot.
-
A positive thermal shift (ΔTm) in the compound-treated samples compared to the control indicates direct target engagement.[23]
-
-
-
NanoBRET Target Engagement Assay:
-
Principle: This is a live-cell proximity-based assay that measures ligand binding using bioluminescence resonance energy transfer (BRET).
-
Methodology:
-
Use cells engineered to express CRBN fused to a NanoLuc luciferase enzyme.
-
Add a cell-permeable fluorescent tracer that binds to CRBN. Binding of the tracer brings it close to the NanoLuc-CRBN, resulting in a BRET signal.
-
Treat the cells with a test compound, which will compete with the tracer for binding to CRBN.
-
Displacement of the tracer by the compound leads to a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[26]
-
-
References
- 1. [Cereblon as a primary target of IMiDs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 5. Cereblon - Wikipedia [en.wikipedia.org]
- 6. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. NEJM Illustrated Glossary [illustrated-glossary.nejm.org]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | CRBN binds IMiDs [reactome.org]
- 14. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Functional effects of a pathogenic mutation in Cereblon (CRBN) on the regulation of protein synthesis via the AMPK-mTOR cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 26. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to PROTAC Building Blocks and Components
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the targeted degradation of specific proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a powerful tool for tackling previously "undruggable" targets. This guide provides a detailed overview of the core components of PROTACs, experimental methodologies for their evaluation, and key quantitative data to inform their design.
The Core Architecture of a PROTAC
A PROTAC molecule is comprised of three distinct chemical moieties: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The simultaneous binding of the PROTAC to both the POI and an E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
E3 Ligase Ligand
The E3 ligase ligand is the "anchor" of the PROTAC, responsible for recruiting a specific E3 ubiquitin ligase.[1] While over 600 E3 ligases exist in humans, only a handful are commonly exploited for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[2] The choice of E3 ligase is critical as it influences tissue distribution, substrate specificity, and the potential for off-target effects.[2]
The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL) .[3][4]
-
Cereblon (CRBN): CRBN is a substrate receptor within the CUL4-DDB1 E3 ligase complex (CRL4^CRBN).[5] Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[]
-
Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2 E3 ligase complex (CRL2^VHL).[3] VHL ligands are often peptidomimetic and derived from the hypoxia-inducible factor 1α (HIF-1α) peptide that VHL naturally recognizes.[3][4]
Other E3 ligases, such as MDM2, IAPs, RNF114, and KEAP1, are also being actively explored to expand the scope of PROTACs.[2][4]
Linker
The linker is a crucial component that connects the POI ligand and the E3 ligase ligand.[] It is not merely a passive spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[1][8] The linker's primary role is to orient the POI and E3 ligase in a spatially favorable manner to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[9]
Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, chosen for their ability to provide the necessary flexibility and length.[][10] The optimal linker must be empirically determined for each POI-E3 ligase pair, as a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, a phenomenon known as negative cooperativity.[9][10] Conversely, a well-designed linker can facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to enhanced ternary complex stability (positive cooperativity) and more efficient degradation.[9]
Protein of Interest (POI) Ligand
The POI ligand, or "warhead," provides the specificity for the PROTAC molecule by binding to the target protein intended for degradation.[1] This ligand can be any molecule—such as a known inhibitor, agonist, or binder—that exhibits sufficient affinity and selectivity for the target.[] A key advantage of the PROTAC modality is that the POI ligand does not need to bind to a catalytically active site or inhibit the protein's function.[12][13] It only needs to tether the protein effectively to the PROTAC complex. This opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which may lack well-defined active sites.[13][]
The affinity of the ligand for the POI is an important parameter, but exceptionally high affinity is not always required and can sometimes be detrimental, a phenomenon known as the "hook effect," where a high concentration of a very high-affinity PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3) rather than the desired ternary complex, thus reducing degradation efficiency.
Visualizing the PROTAC Mechanism and Workflow
To better understand the PROTAC concept, the following diagrams illustrate the mechanism of action and a typical experimental workflow for PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Quantitative Data Summary
The development of an effective PROTAC relies on optimizing several key parameters. The following tables summarize representative quantitative data for common PROTAC components and examples.
Table 1: Common E3 Ligase Ligands and Their Binding Affinities
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd) to E3 |
|---|---|---|---|
| CRBN | Immunomodulatory (IMiD) | Pomalidomide | ~1.8 µM |
| VHL | HIF-1α mimetic | VH032 | ~190 nM |
| MDM2 | Nutlin derivative | Nutlin-3a | ~90 nM |
| cIAP1 | SMAC mimetic | LCL161 | ~35 nM |
Note: Binding affinities can vary based on the specific assay conditions and constructs used.
Table 2: Examples of PROTACs and Their Degradation Potency
| PROTAC Name | POI Target | E3 Ligase Recruited | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) |
|---|---|---|---|---|
| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 nM | >95% |
| MZ1 | BRD4 | VHL | ~25 nM | >90% |
| dBET1 | BRD4 | CRBN | ~50 nM | >95% |
Note: DC50 and Dmax values are cell line-dependent and can vary significantly.
Detailed Experimental Protocols
The characterization of a novel PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.
Binding Assays
Objective: To determine the binding affinity of the PROTAC to its isolated targets (POI and E3 ligase).
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant POI or E3 ligase protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the PROTAC (analyte) over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This is recorded in real-time as a sensorgram.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Ternary Complex Formation Assays
Objective: To confirm that the PROTAC can simultaneously bind the POI and E3 ligase and to quantify the stability of the resulting ternary complex.
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Component Labeling: Label the purified POI and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, often via epitope tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
Assay Setup: In a microplate, incubate the labeled POI and labeled E3 ligase with a dilution series of the PROTAC.
-
Measurement: Excite the donor fluorophore with a pulsed laser. If a ternary complex forms, bringing the donor and acceptor into proximity, energy transfer will occur. Measure the emission from both the donor and the acceptor after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot this ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50) and the cooperativity of the complex.
-
Cellular Degradation Assays
Objective: To measure the ability of the PROTAC to induce the degradation of the endogenous POI in a cellular context.
-
Methodology: Western Blot
-
Cell Treatment: Culture an appropriate cell line and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).
-
Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. portlandpress.com [portlandpress.com]
Pomalidomide-PEG2-Tos: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-PEG2-Tos, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for the tosylated form is limited in publicly available literature, this document consolidates information on its core structure, related analogs, and general methodologies relevant to its application in targeted protein degradation.
Core Compound Identification
The specific compound of interest is identified as follows:
| Compound Name | CAS Number |
| Pomalidomide-NH-PEG2-Tos | 2599846-07-6[1] |
Based on the structures of closely related Pomalidomide-PEG2-linker conjugates, the molecular formula for this compound is deduced to be C₂₆H₃₀N₄O₈S . This is derived from the molecular formula of Pomalidomide-PEG2-NH₂ (C₁₉H₂₂N₄O₇) by the addition of a tosyl group (C₇H₈O₂S) to the terminal amine, with the corresponding loss of two hydrogen atoms to form the sulfonamide bond.
Physicochemical Data of Related Pomalidomide-PEG2 Conjugates
To provide a framework for understanding the physicochemical properties of this compound, the following table summarizes data for commercially available, closely related analogs. These compounds share the core Pomalidomide and PEG2 linker structure, differing only in their terminal functional group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Pomalidomide-PEG2-NH₂ hydrochloride | C₁₉H₂₂N₄O₇ · xHCl | 418.40 (free base) | Not specified |
| Pomalidomide-PEG2-C2-NH₂ hydrochloride | C₁₉H₂₄N₄O₆ · xHCl | 404.42 (free base) | 2245697-87-2 |
| Pomalidomide-PEG2-COOH | C₂₀H₂₃N₃O₈ | 433.41[2][3] | 2140807-17-4[2][3] |
Mechanism of Action in PROTACs
Pomalidomide and its derivatives are fundamental components of many PROTACs, serving as the E3 ligase-recruiting moiety. The general mechanism of action for a Pomalidomide-based PROTAC is illustrated in the signaling pathway below.
Caption: General mechanism of a Pomalidomide-based PROTAC.
The Pomalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This facilitates the formation of a ternary complex between the target protein (Protein of Interest - POI), the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Representative Experimental Protocol: Synthesis of a Pomalidomide-PEG-Linker Conjugate
While a specific protocol for this compound is not publicly available, the following is a representative procedure for the synthesis of a Pomalidomide-PEG-amine conjugate, which is a common precursor. This can be adapted for the synthesis of the tosylated derivative.
Materials:
-
Pomalidomide
-
Boc-NH-PEG2-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Pomalidomide and Boc-NH-PEG2-COOH in anhydrous DCM.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-protected Pomalidomide-PEG2-amine.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude product is the Pomalidomide-PEG2-amine, which can be further purified or used directly in subsequent reactions, such as tosylation.
-
Caption: A representative workflow for the synthesis of a Pomalidomide-PEG-amine conjugate.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs and other targeted protein degradation technologies. While detailed characterization of this specific molecule is not widely published, its properties and reactivity can be inferred from closely related analogs. The information and representative protocols provided in this guide are intended to support researchers in the design and execution of experiments utilizing this and similar Pomalidomide-based linkers. As with any research chemical, it is recommended to obtain a certificate of analysis from the supplier for batch-specific data.
References
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond traditional occupancy-driven inhibition to a novel "event-driven" mechanism that hijacks the cell's own protein disposal machinery. These heterobifunctional molecules offer the potential to target previously "undruggable" proteins and overcome mechanisms of resistance to conventional therapies. This in-depth technical guide elucidates the core principles of PROTAC technology, detailing its mechanism of action, design considerations, and the critical experimental assays used to characterize these promising therapeutic agents. We provide a comprehensive overview of the ubiquitin-proteasome system, the formation of the crucial ternary complex, and the subsequent ubiquitination and degradation of the target protein. This guide is intended to serve as a valuable resource for researchers and drug development professionals navigating the burgeoning field of targeted protein degradation.
Introduction: A New Modality in Drug Discovery
For decades, the dominant strategy in drug discovery has been the development of small molecules that inhibit the function of a target protein by binding to its active site. While highly successful, this approach has inherent limitations. It is estimated that a significant portion of the human proteome lacks suitable binding pockets for traditional inhibitors, rendering them "undruggable." Furthermore, drug resistance can emerge through mutations in the target protein that reduce inhibitor binding.
Proteolysis-targeting chimeras (PROTACs) offer a revolutionary alternative.[1][2][3] Instead of merely inhibiting a target protein, PROTACs are designed to induce its selective degradation.[1][4] These bifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6][7] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4][8][9] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more potent and sustained pharmacological effect at lower doses.[1][2][8]
The Ubiquitin-Proteasome System: The Cell's Natural Waste Disposal Machinery
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of most intracellular proteins, thereby maintaining protein homeostasis.[10][11] Understanding the UPS is crucial to comprehending the mechanism of action of PROTACs. The process of protein degradation via the UPS involves a sequential enzymatic cascade:
-
Ubiquitin Activation (E1): The small, highly conserved 76-amino acid protein, ubiquitin, is first activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[11][12][13]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[11][12][14]
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[11][12][14] The human genome encodes over 600 E3 ligases, providing a vast repertoire for specific substrate recognition.[2][15]
-
Polyubiquitination: The process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal.[10][14] K48-linked polyubiquitin chains are the most well-characterized signal for proteasomal degradation.[12]
-
Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large multi-subunit protease complex.[10][12][14] The protein is unfolded and threaded into the proteasome's catalytic core, where it is cleaved into small peptides, and the ubiquitin molecules are recycled.[10][12]
PROTACs effectively hijack this natural system by artificially bringing the POI into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.[1]
PROTAC Mechanism of Action: A Step-by-Step Guide
The action of a PROTAC can be broken down into a series of distinct, yet interconnected, steps:
-
Cellular Entry and Binary Complex Formation: The PROTAC molecule must first permeate the cell membrane to reach its intracellular targets. Once inside the cell, the PROTAC can form a binary complex with either the POI or the E3 ligase.[8][16]
-
Ternary Complex Formation: The binary complex then recruits the other protein partner to form a key ternary complex (POI-PROTAC-E3 ligase).[8][9][17] The stability and conformation of this ternary complex are critical determinants of the PROTAC's degradation efficiency.[18]
-
Ubiquitination of the Target Protein: The proximity induced by the PROTAC within the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme, which is recruited by the E3 ligase, to the surface of the POI.[5] This process is repeated to form a polyubiquitin chain.
-
Recognition and Degradation by the Proteasome: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[1][8][9]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically characterized by several key quantitative parameters. These metrics are essential for comparing the performance of different PROTACs and for guiding structure-activity relationship (SAR) studies.
| Parameter | Description | Typical Range |
| DC50 | The concentration of a PROTAC required to induce 50% degradation of the target protein.[4] | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | Often >80-95% |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to the POI or the E3 ligase individually. | Varies widely |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | Can be influenced by cooperativity |
| Cooperativity (α) | A measure of the influence of the second protein on the binding of the first to the PROTAC. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. | Varies |
Table 1: Key Performance Parameters for PROTACs
Below is a summary of quantitative data for some well-characterized PROTACs from the literature and public databases like PROTAC-DB.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Kd (PROTAC to Target, nM) | Kd (PROTAC to E3, nM) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~10-100 | >90 | 18 | 29 | [8] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 | >95 | 5 | 1800 | [15] |
| dBET1 | BRD4 | CRBN | 22Rv1 | 3 | ~98 | 90 | 1700 | [14] |
| GP262 | PI3K/mTOR | Not Specified | MDA-MB-231 | 42.2-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | Not Reported | Not Reported | [19] |
Table 2: Examples of Quantitative Data for Published PROTACs (Note: Values can vary depending on the specific assay conditions and cell line used.)
Key Experimental Protocols for PROTAC Characterization
A variety of in vitro and cell-based assays are employed to characterize the activity and mechanism of action of PROTACs. Below are detailed methodologies for some of the most critical experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment.
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[1][11][18]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
Objective: To confirm the PROTAC-dependent ubiquitination of the POI.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex (e.g., VHL or CRBN complex)
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
SDS-PAGE gels, Western blot reagents, and antibodies as described above.
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, ATP, and POI in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of a functional PROTAC.[7][17]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Objective: To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation.
Procedure:
-
Immobilization: Immobilize either the E3 ligase or the POI onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the immobilized protein to measure the binary binding kinetics and affinity.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with a saturating concentration of the non-immobilized protein partner and flow this mixture over the sensor chip to measure the ternary complex formation kinetics and affinity.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity factor (α) can be calculated from the ratio of the binary and ternary Kd values.[2][6][12][20]
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of binary and ternary complex formation.
Procedure:
-
Binary Titration: Titrate the PROTAC into a solution containing either the POI or the E3 ligase to determine the binary binding thermodynamics.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the other two components (e.g., POI and E3 ligase) or titrate one protein into a solution containing the other protein pre-saturated with the PROTAC.
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity, enthalpy, and entropy of the interactions.[21][22][23][24]
Objective: To monitor ternary complex formation in living cells.
Procedure:
-
Cell Engineering: Co-express the POI and the E3 ligase as fusion proteins with a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., a fluorescent protein), respectively.
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
BRET Measurement: Add the luciferase substrate and measure the light emission from both the donor and the acceptor. An increase in the BRET signal indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[25][26][27][28][29]
Conclusion and Future Outlook
Targeted protein degradation with PROTACs has emerged as a powerful new therapeutic modality with the potential to address many of the limitations of traditional inhibitor-based drugs. By harnessing the cell's own protein disposal system, PROTACs can effectively eliminate disease-causing proteins, including those previously considered "undruggable." The continued development of novel E3 ligase ligands, a deeper understanding of the principles governing ternary complex formation, and the refinement of predictive models for PROTAC efficacy will undoubtedly accelerate the translation of this exciting technology into transformative medicines for a wide range of diseases. This guide provides a foundational understanding of the core principles and experimental approaches that are essential for advancing research and development in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. academic.oup.com [academic.oup.com]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 23. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 29. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
Pomalidomide's Immunomodulatory Effects in the PROTAC Context: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the immunomodulatory drug (IMiD) pomalidomide (B1683931), focusing on its mechanism of action and its critical role as a Cereblon (CRBN) E3 ligase ligand within the framework of Proteolysis Targeting Chimeras (PROTACs). We delve into the inherent immunomodulatory effects of pomalidomide, which persist when incorporated into a PROTAC, and explore the implications for drug design and therapeutic application. This document includes detailed experimental protocols for assessing both target degradation and immunomodulatory activity, quantitative data summaries for key parameters, and schematic diagrams of relevant biological pathways and workflows to guide researchers in this dynamic field.
Introduction: The Intersection of Immunomodulation and Targeted Protein Degradation
Pomalidomide, a third-generation IMiD, is an FDA-approved drug for multiple myeloma that functions as a "molecular glue" to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] This interaction redirects the ligase's activity to degrade specific neosubstrate proteins, leading to potent anti-tumor and immunomodulatory effects.[1][2]
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of disease-causing proteins.[2][3] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] Pomalidomide and its analogs are frequently used as the CRBN-recruiting ligand in PROTAC design.[4][]
The use of pomalidomide in this context imparts a dual mechanism of action to the resulting PROTAC: the targeted degradation of the POI and the inherent immunomodulatory effects of the pomalidomide moiety itself. Understanding and characterizing both facets of this activity is critical for the rational design and preclinical evaluation of pomalidomide-based PROTACs.
Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide's primary mechanism of action involves its binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[1][6] This binding event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][7][8] The degradation of these factors, which are critical for B-cell and T-cell development, triggers a cascade of downstream anti-proliferative and immunomodulatory effects.[1][9]
Caption: Pomalidomide binds CRBN, inducing ubiquitination and degradation of IKZF1/3.
Inherent Immunomodulatory Effects of Pomalidomide
The degradation of Ikaros and Aiolos by pomalidomide results in significant modulation of the immune system. These effects are central to its therapeutic efficacy in multiple myeloma and are an important consideration for pomalidomide-based PROTACs.
-
T-Cell Co-stimulation: Pomalidomide enhances T-cell activation and proliferation, partly by downregulating IKZF1/3, which leads to increased production of Interleukin-2 (IL-2).[1][10] Lenalidomide and pomalidomide are approximately 100-1000 times more potent in stimulating T-cell proliferation than thalidomide.[10]
-
Natural Killer (NK) Cell Activation: It boosts the cytotoxic activity of NK cells, further contributing to the anti-tumor immune response.[1]
-
Cytokine Modulation: Pomalidomide can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes while increasing the production of anti-inflammatory cytokines like IL-10.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis Protocol for Pomalidomide-PEG2-Tos: An Application Note for Researchers
For Research Use Only.
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, is a crucial ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The synthesis of Pomalidomide-linker conjugates is a critical step in the generation of novel PROTACs. This application note provides a detailed protocol for the synthesis of Pomalidomide-PEG2-Tos, a versatile intermediate for the conjugation to a target protein ligand. The tosyl group serves as an excellent leaving group for nucleophilic substitution, enabling facile coupling with various functional groups on the target-binding moiety.
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action.[1][] It binds to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This degradation leads to immunomodulatory effects, such as T-cell and NK-cell activation, and direct anti-proliferative and pro-apoptotic effects on cancer cells.[][4]
Experimental Protocols
This section details the synthetic route for this compound, which involves a two-step process:
-
Step 1: Synthesis of Pomalidomide-PEG2-OH via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and amino-PEG2-alcohol.
-
Step 2: Synthesis of this compound via tosylation of the terminal hydroxyl group of Pomalidomide-PEG2-OH.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 4-Fluorothalidomide | Commercially Available | ≥98% |
| Amino-PEG2-alcohol | Commercially Available | ≥95% |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous, ≥99.5% |
| Dimethyl sulfoxide (B87167) (DMSO) | Commercially Available | Anhydrous, ≥99.9% |
| p-Toluenesulfonyl chloride (TsCl) | Commercially Available | ≥99% |
| Triethylamine (B128534) (TEA) | Commercially Available | Anhydrous, ≥99.5% |
| Dichloromethane (B109758) (DCM) | Commercially Available | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Commercially Available | HPLC Grade |
| Methanol (B129727) (MeOH) | Commercially Available | HPLC Grade |
| Ethyl acetate (B1210297) (EtOAc) | Commercially Available | Reagent Grade |
| Hexanes | Commercially Available | Reagent Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Commercially Available | Reagent Grade |
| Deuterated chloroform (B151607) (CDCl₃) | Commercially Available | for NMR |
| Deuterated dimethyl sulfoxide (DMSO-d₆) | Commercially Available | for NMR |
Step 1: Synthesis of Pomalidomide-PEG2-OH
This procedure is adapted from established methods for the synthesis of pomalidomide conjugates.[5]
Reaction Scheme:
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorothalidomide (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the 4-fluorothalidomide (concentration of 0.2 M is recommended).[5]
-
Add amino-PEG2-alcohol (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.[5]
-
Stir the reaction mixture at 90 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Pomalidomide-PEG2-OH.
Step 2: Synthesis of this compound
This procedure is based on standard tosylation protocols for alcohols.[3]
Reaction Scheme:
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Pomalidomide-PEG2-OH (1.0 eq).
-
Dissolve the Pomalidomide-PEG2-OH in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (3.0 eq) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash with 1 M HCl (to remove excess TEA), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.[7]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by HPLC.[8][9]
| Compound | Expected ¹H NMR Chemical Shifts (ppm, DMSO-d₆) | Expected Mass [M+H]⁺ |
| Pomalidomide-PEG2-OH | 11.10 (s, 1H, NH-glutarimide), 8.0-7.0 (m, 3H, Ar-H), 6.5-6.0 (br s, 2H, NH₂), 5.10 (dd, 1H, CH-glutarimide), 4.8-4.5 (t, 1H, OH), 3.8-3.5 (m, 8H, PEG-CH₂), 2.9-2.0 (m, 4H, glutarimide-CH₂) | ~363.14 |
| This compound | 11.10 (s, 1H, NH-glutarimide), 7.8-7.0 (m, 7H, Ar-H), 6.5-6.0 (br s, 2H, NH₂), 5.10 (dd, 1H, CH-glutarimide), 4.1 (t, 2H, CH₂-OTs), 3.8-3.5 (m, 6H, PEG-CH₂), 2.9-2.0 (m, 4H, glutarimide-CH₂), 2.4 (s, 3H, Ar-CH₃) | ~517.15 |
Note: The exact chemical shifts and mass will depend on the specific instrumentation and conditions used.
Diagrams
Pomalidomide Mechanism of Action
Caption: Pomalidomide binds to CRBN, leading to ubiquitination and proteasomal degradation of Ikaros and Aiolos, resulting in anti-cancer effects.
Synthesis Workflow for this compound
References
- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 9. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-PEG2-Tos in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Pomalidomide-PEG2-Tos in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data presentation for researchers in targeted protein degradation.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2][3] In PROTAC technology, pomalidomide serves as the E3 ligase recruiting element. The this compound molecule is a functionalized building block where pomalidomide is attached to a two-unit polyethylene (B3416737) glycol (PEG) linker, which is terminated with a tosyl (Tos) group. The PEG linker enhances solubility and provides spatial orientation, while the tosyl group serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI).[4]
The fundamental principle of a pomalidomide-based PROTAC is to induce the proximity of a target protein to the CRBN E3 ligase.[1][5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] This targeted protein degradation approach offers a powerful strategy to eliminate disease-causing proteins.[6]
Data Presentation
For effective comparison and experimental planning, the following tables summarize the key properties of relevant molecules.
| Molecule | Molecular Weight ( g/mol ) | Chemical Formula | Key Function |
| This compound | 515.54 | C24H25N3O8S | E3 Ligase Ligand-Linker Conjugate |
| Pomalidomide-PEG2-amine | 440.88 | C19H24N4O6.HCl | Functionalized Cereblon Ligand with Amine Linker |
| Pomalidomide-PEG2-acid | 433.42 | C20H23N3O8 | Functionalized Cereblon Ligand with Acid Linker |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes involved in pomalidomide-based PROTAC action and a typical experimental workflow for PROTAC synthesis and evaluation.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-based PROTAC using this compound
This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
POI ligand with a primary or secondary amine, or a thiol group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Reaction vial
-
Stir plate and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. The use of a non-nucleophilic base is crucial to facilitate the reaction and prevent unwanted side reactions.[2]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine to remove DMF/DMSO and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.[5]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cells expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC molecule
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 12, 24 hours).[5] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Pomalidomide-PEG2-Tos with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the experimental conditions for the nucleophilic substitution reaction between Pomalidomide-PEG2-Tos and various amine-containing molecules. This reaction is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide acts as an E3 ligase-recruiting moiety. The tosyl group on the PEG linker is an excellent leaving group, facilitating its displacement by primary or secondary amines to form a stable carbon-nitrogen bond.
The successful synthesis of these conjugates is critical for the development of novel protein degraders. The following sections offer a summary of typical reaction conditions, a detailed experimental protocol, and visual diagrams of the reaction workflow.
Data Presentation: Summary of Experimental Conditions
The reaction between this compound and an amine is influenced by several factors, including the nature of the amine, solvent, temperature, and the presence of a base. The following table summarizes typical conditions compiled from synthetic protocols for analogous reactions.
| Parameter | Primary Amines | Secondary Amines | General Notes |
| Amine Equivalents | 1.1 - 5.0 eq. | 1.1 - 3.0 eq. | An excess of the amine is often used to drive the reaction to completion. |
| Solvent | DMSO, DMF, Acetonitrile, Ethanol | DMSO, DMF, Acetonitrile | DMSO is a common solvent for these reactions, particularly for less soluble reactants. |
| Base | DIPEA (3.0 eq.), K₂CO₃, Et₃N | DIPEA (3.0 eq.), K₂CO₃ | A non-nucleophilic base is often added to scavenge the tosyl acid byproduct. |
| Temperature | Room Temperature to 110 °C | Room Temperature to 90 °C | Higher temperatures can significantly reduce reaction times.[1] |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yields | Moderate to High | Generally higher than with primary amines.[2][3] | Yields are highly dependent on the specific amine substrate. |
Experimental Protocols
This section provides a detailed methodology for the reaction of this compound with a generic amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or DMSO.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 - 3.0 eq.) followed by DIPEA (3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-90 °C) for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Pomalidomide-PEG2-Amine conjugate.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Caption: General reaction scheme for the synthesis of Pomalidomide-PEG2-Amine conjugates.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Application Note: Analytical Techniques for Characterizing Pomalidomide-PROTAC Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that induces the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3] Pomalidomide (B1683931) is a widely used E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-CRBN E3 ligase complex.[4][5] The formation of a stable ternary complex between the POI, the Pomalidomide-PROTAC, and CRBN is a critical step for subsequent target ubiquitination and degradation.[6][7]
Thorough analytical characterization is essential to ensure the identity, purity, and efficacy of a Pomalidomide-PROTAC conjugate. This involves a multi-faceted approach, from confirming the molecular structure and assessing biophysical binding events to quantifying target degradation in a cellular context. This document provides detailed protocols and data presentation guidelines for the key analytical techniques used in the development and characterization of Pomalidomide-PROTACs.
Section 1: Structural and Physicochemical Characterization
Confirming the structural integrity and purity of a newly synthesized PROTAC is the foundational step in its characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a crucial technique for verifying the molecular weight and assessing the purity of the PROTAC conjugate. It is also used to quantify the PROTAC and its metabolites in biological matrices.[8]
Experimental Protocol: Purity Assessment by LC-MS/MS
-
Sample Preparation: Dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
LC System: UPLC™ or HPLC system.
-
Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm), is commonly used.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5-10 µL.[9]
-
-
Mass Spectrometry Detection:
-
MS System: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) or a tandem quadrupole mass spectrometer (e.g., TQ Absolute).[8][10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire data in full scan mode to identify the [M+H]⁺ ion and other adducts. Purity is determined by integrating the area of the main peak relative to the total peak area in the chromatogram.
-
Data Presentation
Quantitative data from LC-MS/MS analysis should be summarized in a table.
| Table 1: Physicochemical Properties of PROTAC-X | |
| Property | Result |
| Chemical Formula | C₄₅H₄₈N₈O₈ |
| Expected Mass [M] | 852.36 |
| Observed Mass [M+H]⁺ | 853.37 |
| Purity (by UV at 254 nm) | >98% |
| Retention Time (tR) | 3.29 min[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the final PROTAC conjugate and any key intermediates. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.[11][12]
Experimental Protocol: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of the Pomalidomide-PROTAC conjugate.
Section 2: Biophysical Characterization of Binding
Understanding the binding kinetics and thermodynamics of the PROTAC with its target protein and the E3 ligase is critical for predicting its efficacy. These assays are essential for confirming the formation of the key ternary complex.[13]
Caption: PROTAC binding equilibria pathways.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time binding kinetics (kₐ, kₐ) and affinity (Kₐ) for both binary and ternary complex formation.[14][15] It is currently the only technique widely applied to measure PROTAC ternary complex kinetics in vitro.[16]
Experimental Protocol: Ternary Complex Analysis by SPR
This protocol describes immobilizing the E3 ligase and flowing the target protein and PROTAC as analytes.[17]
-
Immobilization:
-
Immobilize a His-tagged CRBN complex (e.g., VCB: VHL-ElonginC-ElonginB, or DDB1-CRBN) onto a Ni-NTA sensor chip surface.[15]
-
-
Binary Binding Analysis (PROTAC to CRBN):
-
Inject increasing concentrations of the Pomalidomide-PROTAC over the immobilized CRBN surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kₐ for the PROTAC-CRBN interaction.
-
-
Ternary Complex Formation and Kinetics:
-
Prepare a series of samples containing a constant, saturating concentration of the target protein mixed with increasing concentrations of the PROTAC.
-
Inject these mixtures over the CRBN-functionalized surface. This single-cycle kinetics (SCK) format is often preferred for complexes that dissociate slowly.[17]
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Globally fit the kinetic data to determine the affinity (Kₐ) and dissociation half-life (t₁/₂) of the ternary complex.[14]
-
Calculate the cooperativity factor (α) by dividing the Kₐ of the target protein binding to the PROTAC-CRBN binary complex by the Kₐ of the target protein binding to the PROTAC alone. An α > 1 indicates positive cooperativity.[16]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) of the interaction. It is a label-free, in-solution technique considered a gold standard for confirming binding stoichiometry and cooperativity.[7][18]
Experimental Protocol: ITC Measurement of Cooperativity
-
Sample Preparation:
-
Prepare purified protein solutions (Target POI and CRBN complex) and the PROTAC in the same matched buffer (e.g., PBS or HEPES) to minimize heats of dilution. Degas all solutions.
-
-
Experiment 1 (PROTAC into CRBN):
-
Load the CRBN complex into the sample cell and the PROTAC into the injection syringe.
-
Perform a series of injections and integrate the heat changes to determine the Kₐ and thermodynamics of the binary interaction.
-
-
Experiment 2 (PROTAC into CRBN + POI):
-
Load the CRBN complex, saturated with the target POI, into the sample cell. Load the PROTAC into the syringe.
-
Titrate the PROTAC into the pre-formed binary complex to measure the affinity of the PROTAC in the presence of the POI.
-
-
Data Analysis:
-
Fit the binding isotherms to an appropriate model.
-
Calculate cooperativity (α) by comparing the Kₐ values from Experiment 1 and Experiment 2.[17]
-
Data Presentation
Summarize the quantitative binding data from biophysical assays in a structured table.
| Table 2: Biophysical Characterization of PROTAC-X Binding | |||
| Interaction | Technique | Affinity (Kₐ) | Cooperativity (α) |
| PROTAC-X + CRBN | SPR | 66 nM[18] | N/A |
| PROTAC-X + Target POI | SPR | 4 nM[18] | N/A |
| POI + PROTAC-X + CRBN | SPR | 1.5 nM | 44 |
| POI + PROTAC-X + CRBN | ITC | 2.0 nM | 33 |
Section 3: Cellular and Functional Characterization
Ultimately, a PROTAC's success is determined by its ability to function within a cellular environment. A series of cell-based assays are required to measure target engagement, degradation, and the downstream functional consequences.
Caption: Workflow for cellular characterization of PROTACs.
In-Cell Target Engagement (NanoBRET™)
NanoBRET (Bioluminescence Resonance Energy Transfer) assays can quantify PROTAC binding to its target or E3 ligase within living cells, providing crucial information on cell permeability and intracellular target engagement.[19][20]
Experimental Protocol: NanoBRET Target Engagement Assay
-
Cell Line Preparation: Use a cell line engineered to express the target protein as a fusion with NanoLuc® luciferase.[20]
-
Assay Setup:
-
Plate the cells in a white, 96-well assay plate.
-
Add a cell-permeable fluorescent tracer that also binds to the target protein.
-
Add the Pomalidomide-PROTAC at various concentrations.
-
-
Measurement: After an incubation period, measure both the NanoLuc® emission (donor) and the tracer fluorescence (acceptor).
-
Data Analysis: The BRET ratio is calculated. Competitive displacement of the tracer by the PROTAC results in a dose-dependent decrease in the BRET signal, from which an IC₅₀ value can be determined. Comparing results between live and permeabilized cells can provide an "availability index" to rank PROTACs by cell permeability.[19][21]
Target Protein Degradation
The primary functional readout for a PROTAC is the reduction in the level of the target protein. This is most commonly measured by Western Blot or by mass spectrometry-based proteomics for a more global view.[22][23]
Experimental Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density and allow cells to adhere overnight.
-
Treat the cells with a dose-response of the Pomalidomide-PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of total protein from each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation
Summarize cellular degradation data in a clear, comparative table.
| Table 3: Cellular Activity of Pomalidomide-PROTACs | ||
| Compound | Cell Line | DC₅₀ (nM) |
| PROTAC-X | Cell Line A | 8.5 |
| PROTAC-X | Cell Line B | 15.2 |
| Negative Control | Cell Line A | >10,000 |
Global Proteomics for Selectivity
Mass spectrometry-based proteomics provides an unbiased, global analysis of protein level changes following PROTAC treatment. This is the gold standard for assessing the selectivity of a degrader.[14][22]
Experimental Protocol: Proteomic Analysis of PROTAC Selectivity
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 10x DC₅₀) and a vehicle control. Lyse the cells as described for Western Blot.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label peptides from different conditions with isobaric tags (e.g., TMT).[22]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-flow LC system.[24]
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database to identify and quantify proteins.[3][24]
-
Perform statistical analysis to identify proteins whose abundance is significantly and consistently altered by the PROTAC treatment.
-
Selectivity is determined by observing significant downregulation of the intended target with minimal changes to other proteins in the proteome.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 14. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of a Pomalidomide-Based PROTAC Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931), an immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex, making it a cornerstone in the design of a significant number of PROTACs.[1][2] By recruiting CRBN, pomalidomide-based PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
This document provides detailed application notes and experimental protocols for the synthesis of a pomalidomide-based PROTAC library. It covers key synthetic strategies, protocols for the synthesis of key intermediates and final PROTAC molecules, and methods for their evaluation.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can engage in another round of degradation, acting in a catalytic manner.[4]
Figure 1. Mechanism of action of a pomalidomide-based PROTAC.
Synthetic Strategies for Pomalidomide-Based PROTAC Libraries
The synthesis of a pomalidomide-based PROTAC library involves three key components: the pomalidomide-E3 ligase ligand, a linker, and a ligand for the protein of interest. The modular nature of PROTACs allows for the systematic variation of these components to optimize degradation efficacy.[2] Key synthetic strategies include:
-
Nucleophilic Aromatic Substitution (SNAr) on 4-Fluorothalidomide: This is a common method for introducing a variety of linkers at the 4-position of the phthalimide (B116566) ring.[5]
-
Alkylation or Acylation of Pomalidomide: The 4-amino group of pomalidomide can be directly alkylated or acylated to attach a linker.[5]
-
"Click Chemistry": The use of a pomalidomide derivative functionalized with an azide (B81097) or alkyne group allows for the efficient and versatile connection to a linker-POI ligand moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
The choice of linker is critical as its length, rigidity, and composition significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency.[6] Common linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6][7]
Figure 2. General synthetic workflow for a pomalidomide-based PROTAC.
Data Presentation: Pomalidomide-Based PROTAC Efficacy
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for pomalidomide-based PROTACs targeting various proteins.
Table 1: Pomalidomide-Based PROTACs Targeting BRD4 [1][8][9]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| B24 | Ethylenedioxy | 0.75 | >95 | MV4-11 |
| Compound 21 | Alkyl | Not Reported | >75 at 1µM | THP-1 |
| dBET1 | PEG | <1 | >95 | RS4;11 |
Table 2: Pomalidomide-Based PROTACs Targeting BTK [6][10][11]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| P13I | PEG | ~10 | 73 | Ramos |
| MT-802 | Not Specified | <1 | >99 | Not Specified |
| SJF620 | Modified Lenalidomide | 7.9 | 95 | Not Specified |
Table 3: Pomalidomide-Based PROTACs Targeting EGFR [6][12][13]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 16 | PEG-like | Not Reported | 96 | A549 |
| 13b | Not Specified | 13.2 | Not Reported | NCI-H1975 |
Table 4: Pomalidomide-Based PROTACs Targeting HDAC8 [14][15]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | Not Specified | 147 | 93 | Not Specified |
Table 5: Pomalidomide-Based PROTACs Targeting mTOR [16][17]
| PROTAC | Linker Composition | Degradation Observed | Cell Line |
| P1 | Varied Chains | Yes | MCF-7 |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of pomalidomide-C5-azide, a versatile building block for PROTAC synthesis via "click chemistry".[2]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [2]
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the desired product.
Step 2: Synthesis of Pomalidomide-C5-Azide [2]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.
Table 6: Typical Yields for Pomalidomide-C5-Azide Synthesis [2]
| Step | Product | Typical Yield (%) |
| 1 | N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 60-75 |
| 2 | Pomalidomide-C5-Azide | 85-95 |
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" conjugation of pomalidomide-C5-azide with an alkyne-functionalized linker-POI ligand.
Reagents and Materials:
-
Pomalidomide-C5-Azide (1.0 eq)
-
Alkyne-functionalized Linker-POI Ligand (1.05 eq)
-
Copper(II) sulfate (B86663) pentahydrate (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/water or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand and pomalidomide-C5-azide in a suitable solvent system.
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate, and a reducing agent, such as sodium ascorbate.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Synthesis of an Amide-Linked PROTAC
This protocol outlines the synthesis of a PROTAC using amide bond formation to connect the pomalidomide moiety to a linker.[18]
Step 1: Amide Coupling of Pomalidomide with an Amine-PEG-Boc Linker [18]
-
Dissolve a carboxylic acid-functionalized pomalidomide derivative (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.
-
Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection [18]
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Step 3: Final Amide Coupling to POI Ligand [18]
-
Follow the procedure in Step 1, using the deprotected pomalidomide-linker amine and a carboxylic acid-functionalized POI ligand.
-
Purify the final PROTAC by preparative HPLC.
Protocol 4: Western Blotting for Target Protein Degradation
This is a standard assay to confirm and quantify the degradation of the target protein induced by the PROTAC.[7]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH).
-
Detection and Quantification: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Perform densitometry analysis to quantify the protein bands, normalizing the target protein levels to the loading control. Calculate DC50 and Dmax values.
Figure 3. Experimental workflow for Western Blot analysis.
Conclusion
The synthesis of pomalidomide-based PROTAC libraries offers a powerful platform for the discovery of novel therapeutics for a wide range of diseases. The modularity of PROTAC design allows for systematic optimization of their degradation potency and selectivity. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs for targeted protein degradation. Careful consideration of the synthetic strategy, particularly the choice of linker, is paramount to the successful development of effective degraders.
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 17. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine Pomalidomide-PROTAC Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by harnessing the cell's own protein degradation machinery.[1] Pomalidomide-based PROTACs are a significant class of these molecules. They are heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), a linker, and a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors, allowing for the targeting of proteins previously considered "undruggable."[5][6]
Validating the activity of these PROTACs requires a suite of robust cell-based assays to confirm target engagement, protein degradation, and downstream cellular consequences. This document provides detailed protocols for key assays designed for researchers, scientists, and drug development professionals to effectively evaluate the efficacy and selectivity of Pomalidomide-PROTACs.
Mechanism of Action: Pomalidomide-PROTAC
The core function of a Pomalidomide-PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This induced proximity is the critical first step that enables the E3 ligase to transfer ubiquitin molecules to the target protein.[7] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the target protein.[1] The PROTAC molecule is subsequently released and can participate in further degradation cycles.[1]
Target Protein Degradation Assay (Western Blot)
Application Note
Western blotting is the most common and fundamental technique for quantifying the degradation of a target protein following PROTAC treatment.[8] This method allows for the direct visualization and quantification of the decrease in target protein levels relative to a loading control.[9] By treating cells with a range of PROTAC concentrations, one can determine key degradation parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[8][10]
Data Presentation: Representative Degradation Parameters
The efficacy of Pomalidomide-PROTACs varies depending on the target protein, cell line, and linker composition. The table below summarizes representative data for well-characterized Pomalidomide-based PROTACs.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | RS4;11 | ~1 nM | >95% | [11] |
| dBET1 | BRD4 | THP-1 | 30 nM | >90% | [9] |
| Compound 16 | EGFR | A549 | N/A | N/A | [12] |
Note: The data presented are representative values from the literature. Actual results will be experiment-specific.
Experimental Workflow: Western Blot
The workflow for assessing protein degradation via Western Blot involves cell treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol provides a standard procedure for evaluating target protein degradation in cultured cells treated with a Pomalidomide-PROTAC.
Materials:
-
Target-expressing cell line (e.g., HeLa, THP-1)[9]
-
Pomalidomide-PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for pathway validation[10]
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9][13]
-
BCA Protein Assay Kit[13]
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Protein transfer system and PVDF or nitrocellulose membranes[9]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[9]
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody[9]
-
Enhanced Chemiluminescence (ECL) substrate[9]
-
Chemiluminescence imaging system[8]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.[4]
-
Prepare serial dilutions of the Pomalidomide-PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[13]
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.[13]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash cells with ice-cold PBS.[14]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the soluble protein.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[13]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[9]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[9]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the target protein signal to the loading control signal for each lane.[14]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation.[14]
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and calculate DC50 and Dmax values.[8]
-
High-Throughput Degradation Assay (Nano-Glo® HiBiT)
Application Note
For higher throughput screening and kinetic analysis of protein degradation, the Nano-Glo® HiBiT system offers a powerful alternative to Western blotting.[15] This assay utilizes CRISPR/Cas9 to endogenously tag the target protein with a small 11-amino-acid peptide (HiBiT).[15][16] In the presence of a complementary large subunit (LgBiT) and substrate, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[17] As the PROTAC degrades the target protein, the luminescent signal decreases, allowing for precise, real-time quantification of degradation kinetics in living cells.[15][18]
Experimental Workflow: HiBiT Assay
The HiBiT workflow is a simple "add-mix-measure" protocol suitable for multi-well plate formats, enabling rapid and sensitive detection of protein degradation.
Protocol: HiBiT Lytic Detection for PROTAC Activity
This protocol describes an endpoint lytic assay to measure PROTAC-induced degradation of an endogenous HiBiT-tagged protein.
Materials:
-
Mammalian cell line endogenously expressing the HiBiT-tagged protein of interest (e.g., HEK293)[18]
-
Pomalidomide-PROTAC and vehicle control (DMSO)
-
White, opaque 96-well or 384-well plates[18]
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, substrate, and lysis buffer)[17]
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Adjust the cell density in the appropriate culture medium and plate into a white, opaque multi-well plate.[15]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the Pomalidomide-PROTAC in culture medium.
-
Add the diluted PROTACs to the cells and incubate for the desired treatment duration (e.g., 2-24 hours).[17]
-
-
Lytic Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by adding LgBiT protein and substrate to the lytic buffer as per the manufacturer's instructions.[15]
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of the prepared lytic reagent equal to the volume of culture medium in each well.[17]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control wells.
-
Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax of degradation.[18]
-
Cell Viability Assay (CellTiter-Glo®)
Application Note
Assessing the functional consequences of target protein degradation is crucial. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[19] A decrease in cell viability upon PROTAC treatment can indicate that the targeted protein is essential for cell survival or proliferation, providing a critical link between protein degradation and a phenotypic outcome. This assay is performed in a simple "add-mix-measure" format, making it ideal for high-throughput screening.[19][20]
Data Presentation: Representative Viability Data
The impact on cell viability is dependent on the role of the target protein. For an oncogenic target, successful degradation is expected to reduce cancer cell viability.
| PROTAC Name | Target Protein | Cell Line | Effect on Viability (IC50) | Reference |
| ARV-825 | BRD4 | 22Rv1 | 4.6 nM | [11] |
| dBET1 | BRD4 | THP-1 | 8.1 nM | [9] |
Note: IC50 values represent the concentration of PROTAC required to inhibit cell viability by 50%.
Protocol: CellTiter-Glo® Viability Assay
This protocol outlines the steps to measure cell viability following PROTAC treatment.
Materials:
-
Cell line of interest
-
Pomalidomide-PROTAC and vehicle control (DMSO)
-
White, opaque 96-well plates
-
CellTiter-Glo® 2.0 Reagent[21]
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a white, opaque 96-well plate at a predetermined density and volume (e.g., 100 µL).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add various concentrations of the Pomalidomide-PROTAC to the wells.
-
Incubate the plate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-based luminometer.
-
Calculate the percentage of viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[13]
-
Global Proteomics for Selectivity Profiling
Application Note
While assays like Western blot confirm the degradation of the intended target, it is critical to understand the global effects of a PROTAC on the entire proteome.[4] Pomalidomide itself is known to induce the degradation of certain zinc-finger (ZF) proteins, which can represent off-target effects.[22] Quantitative mass spectrometry-based proteomics is the gold standard for assessing on-target efficacy and identifying potential off-target liabilities in an unbiased, proteome-wide manner.[4][23] Methods like Tandem Mass Tag (TMT) labeling allow for the precise measurement of changes in thousands of proteins simultaneously upon PROTAC treatment.[4][23]
Experimental Workflow: Quantitative Proteomics
The proteomics workflow is a multi-step process from sample preparation to complex data analysis, providing a comprehensive view of PROTAC selectivity.
Protocol: TMT-Based Quantitative Proteomics
This protocol outlines the key steps for a quantitative proteomics experiment to validate PROTAC-induced protein degradation and assess selectivity.
Materials:
-
Cell line of interest
-
Pomalidomide-PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
Tandem Mass Tag (TMT) labeling reagents[23]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and PROTAC Treatment:
-
Protein Extraction and Digestion:
-
Lyse cells and determine protein concentration.[4]
-
Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze each peptide fraction by LC-MS/MS. Peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
-
Data Processing and Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).[23]
-
Identify peptides and proteins by searching the data against a protein sequence database.[23]
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.[23]
-
Perform statistical analysis to identify proteins that are significantly down-regulated upon PROTAC treatment, confirming the on-target effect and revealing any off-target degradation events.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com.au]
- 20. ch.promega.com [ch.promega.com]
- 21. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 22. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG2-Tos handling and storage recommendations
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pomalidomide-PEG2-Tos is a synthetic molecule that incorporates the Pomalidomide (B1683931) moiety, a derivative of thalidomide (B1683933) known to bind to the E3 ubiquitin ligase Cereblon (CRBN). The molecule is functionalized with a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a tosyl (Tos) group. This bifunctional nature makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tosyl group can serve as a reactive site for conjugation to a ligand that binds to a specific target protein.
These application notes provide recommendations for the handling, storage, and use of this compound in a research setting.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Synonyms | Pomalidomide-PEG-2-Tos |
| Appearance | Powder or crystals |
| Primary Use | E3 ligase ligand-linker conjugate for PROTAC synthesis |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. The following storage conditions are recommended based on information for similar Pomalidomide-PEG compounds.
| Storage Condition | Powder | In Solvent |
| Long-term Storage | -20°C for up to 3 years[1][2] | -80°C for up to 1 year[1][2] |
| Short-term Storage | 2-8°C for some derivatives[3] | Information not available |
| Shipping | Shipped with blue ice or at ambient temperature[1][2] | - |
General Storage Recommendations:
-
Store in a tightly sealed container in a dry and well-ventilated place.[4][5]
-
Protect from direct sunlight and sources of ignition.[6]
-
For long-term storage, keeping the compound at -20°C is advisable.[1][2][5]
Handling and Safety Precautions
Pomalidomide and its derivatives are potent compounds and should be handled with care. Pomalidomide is suspected of damaging fertility or the unborn child.[4] Always handle this compound in a laboratory setting with appropriate safety measures in place.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields, chemical splash goggles, or a full-face shield.[7][8] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][7][8] |
| Respiratory Protection | Use in a well-ventilated area or a laboratory fume hood.[5] If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
General Handling Guidelines
-
Avoid Dust Formation: Handle the powder carefully to minimize dust generation.[4][7][8]
-
Ventilation: Ensure adequate ventilation when handling the compound.[4][6][7]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][7]
-
Hygiene: Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[5][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][6][7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][6][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[4][6][7] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber vials
-
Calibrated pipettes and tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.
PROTAC Synthesis Workflow
This compound serves as a precursor for synthesizing a PROTAC. The tosyl group can be displaced by a nucleophile, such as an amine or thiol, on the target protein ligand. The following is a general workflow for a nucleophilic substitution reaction.
Caption: General workflow for PROTAC synthesis using this compound.
Signaling Pathway Context
This compound, as a component of a PROTAC, facilitates the hijacking of the ubiquitin-proteasome system to degrade a target protein. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC molecule.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Pomalidomide-PEG2-OMs_TargetMol [targetmol.com]
- 3. Pomalidomide-PEG2-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ubpbio.com [ubpbio.com]
- 6. abmole.com [abmole.com]
- 7. targetmol.com [targetmol.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
Troubleshooting & Optimization
Improving low yield in Pomalidomide-PEG2-Tos conjugation reactions
Welcome to the technical support center for Pomalidomide-PEG2-Tos conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the this compound conjugation reaction?
The conjugation of Pomalidomide (B1683931) to a PEG2-Tos linker typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophilic amine on a Pomalidomide precursor attacks the carbon atom attached to a good leaving group (e.g., fluorine) on the Pomalidomide ring. The PEG2-Tos moiety is introduced either as part of the initial amine-containing linker or in a subsequent step. The tosyl (Tos) group is an excellent leaving group, making the conjugate reactive towards nucleophiles like amines, thiols, and alcohols for further conjugation.[1][2][3]
Q2: What are the most common reasons for low yield in this conjugation?
Low yields in this compound conjugation are frequently attributed to several factors:
-
Side Reactions: Competing side reactions, such as nucleophilic acyl substitution on the glutarimide (B196013) ring of Pomalidomide, can lead to the formation of undesired byproducts.[4]
-
Solvent-Related Impurities: The choice of solvent is critical. For example, dimethylformamide (DMF) can decompose at elevated temperatures in the presence of primary amines, leading to formylation of the amine and generating dimethylamine (B145610) as a byproduct that can competitively react.[5]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can significantly impact the reaction outcome.[5][6]
-
Purification Challenges: The desired product and certain byproducts can have very similar chromatographic properties, making separation difficult and leading to apparent low yields of the pure compound.[4][5]
-
Steric Hindrance: The nature of the amine on the PEG linker (primary vs. secondary) can affect reactivity, with secondary amines often providing higher yields.[6][7]
Q3: How can I characterize the final this compound conjugate?
The final product should be characterized using a combination of analytical techniques to confirm its identity, purity, and stability. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the conjugate.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Electrospray Ionization (ESI-MS) are used to verify the molecular weight of the desired product.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound and for separating it from starting materials and byproducts.[8][9][10]
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing very low or no formation of the desired this compound conjugate, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in this compound conjugation.
Issue 2: Presence of a Major, Inseparable Impurity
A common issue is the co-elution of a major byproduct with the desired product during chromatography.[4]
Probable Cause: Nucleophilic acyl substitution on the glutarimide ring competes with the desired SNAr, resulting in an impurity where the glutarimide moiety is replaced by the amino-PEG linker.[4]
Proposed Solution:
-
Reaction Optimization:
-
Solvent Choice: Switch from DMF to DMSO, as DMSO has been shown to favor the desired SNAr reaction and minimize side reactions.[5][6]
-
Temperature Control: Carefully optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote the formation of byproducts. A temperature screen from room temperature to 130°C is recommended.[6]
-
-
Post-Reaction Derivatization of Impurity:
-
A novel approach involves selectively reacting the byproduct to alter its chemical properties, thereby facilitating its separation. For impurities resulting from glutarimide displacement, it may be possible to introduce a charged group to the byproduct, significantly changing its retention time in chromatography.[4]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Pomalidomide Conjugation Yield
| Amine Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) | Reference |
| Primary Amine | DMF | RT - 130 | DIPEA | 25 - 71 | [6] |
| Primary Amine | DMSO | 130 | DIPEA | 64 - 92 | [6] |
| Secondary Amine | DMSO | 90 | DIPEA | ~94 | [6] |
| Secondary Amine | DMSO | RT | DIPEA | 61 | [6] |
Experimental Protocols
General Protocol for Pomalidomide-Amine Conjugation (SNAr)
This protocol is a general guideline based on literature procedures and should be optimized for specific substrates.[5][6]
-
Reagent Preparation:
-
Dissolve 4-fluoro-pomalidomide (1 equivalent) in anhydrous DMSO to a concentration of 0.2 M.
-
In a separate vial, dissolve the amine-PEG2-OH linker (1.1 equivalents) in anhydrous DMSO.
-
Prepare a solution of N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DMSO.
-
-
Reaction Setup:
-
To the 4-fluoro-pomalidomide solution, add the amine-PEG2-OH solution, followed by the DIPEA solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 90°C for secondary amines, 130°C for primary amines) and stir for 16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol for Tosylation of the PEG-Alcohol
-
Reagent Preparation:
-
Dissolve the Pomalidomide-PEG2-OH conjugate (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Setup:
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting this compound by flash column chromatography.
-
Visualizations
This compound Conjugation Pathway
Caption: The two-step reaction pathway for synthesizing this compound.
Logical Relationship of Reaction Parameters
Caption: Key experimental parameters influencing yield and purity in Pomalidomide conjugation.
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. | Semantic Scholar [semanticscholar.org]
- 9. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 10. US20170260157A1 - Process for preparation and purification of pomalidomide - Google Patents [patents.google.com]
Identifying and minimizing side products in Pomalidomide-PEG2-Tos synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Pomalidomide-PEG2-Tos.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves the nucleophilic substitution reaction between pomalidomide (B1683931) and a bifunctional PEG linker, di-tosylated-PEG2. Pomalidomide acts as the nucleophile, attacking one of the tosylated ends of the PEG linker. The reaction is generally carried out in the presence of a base to deprotonate the amine group of pomalidomide, enhancing its nucleophilicity.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include:
-
Reaction Temperature: To balance reaction rate with the formation of side products.
-
Choice of Base: A non-nucleophilic base is preferred to avoid competition with pomalidomide.
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants.
-
Stoichiometry: The molar ratio of pomalidomide to the PEG linker can influence the yield of the desired mono-substituted product versus di-substituted and unreacted starting materials.
Q3: What are some common impurities that can be found in the final product?
Impurities can originate from the pomalidomide starting material or be generated during the synthesis. Common pomalidomide-related impurities include hydrolysis products and precursors like 4-nitro-substituted thalidomide (B1683933) derivatives[1][2][3][]. Side products from the synthesis itself can include the di-pomalidomide substituted PEG linker and unreacted starting materials.
Q4: How can the stability of the PEG linker be ensured?
PEG linkers should be stored under inert gas and at low temperatures to prevent oxidation and hydrolysis[5]. During the reaction, it is important to use anhydrous solvents and reagents to prevent cleavage of the PEG chain.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature incrementally (e.g., in 5-10 °C steps). - Ensure the base is sufficiently strong to deprotonate pomalidomide. |
| Side Product Formation | - See the detailed section on minimizing side products below. |
| Degradation of Reactants or Product | - Ensure anhydrous reaction conditions. - Use a high-purity, stable PEG linker[5]. - Minimize exposure to light and oxygen. |
| Inefficient Purification | - Optimize the purification method (e.g., adjust the gradient in preparative HPLC). |
Problem 2: Presence of Di-substituted Pomalidomide-PEG2-Pomalidomide
| Potential Cause | Suggested Solution |
| High Molar Ratio of Pomalidomide to PEG Linker | - Use a molar excess of the di-tosylated PEG2 linker relative to pomalidomide to favor mono-substitution. A 2:1 to 5:1 ratio of PEG linker to pomalidomide can be a starting point. |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired product plateaus. |
Problem 3: Observation of an Unexpected Chlorinated Side Product
A potential side reaction during tosylation of PEG diol is the conversion of the hydroxyl group to a chloride, especially when using polar aprotic solvents like DMF or DMSO[6]. If your di-tosylated PEG2 starting material was synthesized in-house using such solvents, it might contain a chlorinated PEG impurity, which would be unreactive in the subsequent step with pomalidomide.
| Potential Cause | Suggested Solution |
| Solvent-Induced Chlorination during Tosylation of PEG-diol | - When synthesizing the di-tosylated PEG2 linker, use an inert solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) instead of a polar aprotic solvent[6]. - Thoroughly characterize the di-tosylated PEG2 linker by NMR and MS to confirm the absence of chlorinated species before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: Pomalidomide, di-tosylated-PEG2, potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
-
Procedure: a. Dissolve pomalidomide (1 equivalent) and di-tosylated-PEG2 (3 equivalents) in anhydrous DMF. b. Add anhydrous K₂CO₃ (5 equivalents) to the mixture. c. Stir the reaction mixture at 60 °C under a nitrogen atmosphere. d. Monitor the reaction progress by LC-MS. e. Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. f. Filter the mixture to remove the base. g. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Analytical Method for Purity Assessment (HPLC)
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 4.6 x 150 mm, 5 µm)[2].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Potential side reaction during tosylation of PEG-diol.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Pomalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Controlling tosylation versus chlorination during end group modification of PCL [addi.ehu.es]
Addressing stability and degradation issues of Pomalidomide-PEG2-Tos
Welcome to the technical support center for Pomalidomide-PEG2-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation issues that may be encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, the solution should be stored at -80°C and is typically stable for up to one year.[1] For short-term storage, such as during experimental use, keeping the compound at 2-8°C is also acceptable.
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in organic solvents such as DMSO. For in vivo studies, co-solvents like PEG300, Tween 80, and saline or PBS may be used to create a suitable formulation.[1] It is crucial to check the solubility of the specific batch and concentration you are working with.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation can occur via:
-
Hydrolysis: The amide and ester linkages within the molecule can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: The PEG linker can be prone to oxidation, which can lead to chain cleavage and loss of activity.
-
Photodegradation: Exposure to light, particularly UV light, may lead to the degradation of the pomalidomide (B1683931) moiety.
Q4: How does this compound function in PROTAC research?
A4: this compound serves as a building block for creating Proteolysis Targeting Chimeras (PROTACs). The pomalidomide portion of the molecule acts as a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[] The tosyl group is a reactive handle that can be used to conjugate this E3 ligase ligand to a ligand for a target protein, connected via the PEG2 linker. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of activity or inconsistent results | Compound degradation due to improper storage or handling. | 1. Ensure the compound is stored at the recommended temperature (-20°C for solid, -80°C for solution).[1] 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use. 3. Protect the compound from light and excessive exposure to air. |
| Poor solubility in aqueous buffers | The compound has limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. For aqueous buffers, use a final DMSO concentration that is tolerated by your assay (typically <0.5%). 3. Consider using co-solvents or surfactants if higher concentrations are needed and compatible with your experimental setup.[1] |
| Failed conjugation to target ligand | The tosyl group is not reacting efficiently. | 1. Ensure that the nucleophile on your target ligand (e.g., an amine or thiol) is available and reactive at the chosen reaction pH. 2. Optimize reaction conditions such as temperature, time, and stoichiometry. 3. Confirm the purity and integrity of your this compound starting material using LC-MS. |
| Unexpected side-products in reaction mixture | Degradation of this compound during the reaction. | 1. Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use degassed solvents. 3. Analyze the reaction mixture by LC-MS to identify potential degradation products and adjust reaction conditions accordingly. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions. This data is representative of what would be expected from stability studies.
Table 1: Stability of this compound in Solid Form
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, protected from light | 0 months | 99.5 | White to off-white powder |
| 12 months | 99.2 | No change | |
| 24 months | 98.9 | No change | |
| 4°C, protected from light | 0 months | 99.5 | White to off-white powder |
| 6 months | 98.1 | No change | |
| 12 months | 96.5 | Slight yellowish tint | |
| Room Temperature (25°C), exposed to light | 0 months | 99.5 | White to off-white powder |
| 1 month | 92.3 | Yellowish powder | |
| 3 months | 85.1 | Yellow-brown powder |
Table 2: Stability of this compound (10 mM) in DMSO Solution
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 0 months | 99.4 |
| 6 months | 99.1 | |
| 12 months | 98.5 | |
| -20°C | 0 months | 99.4 |
| 3 months | 97.8 | |
| 6 months | 95.2 | |
| 4°C | 0 months | 99.4 |
| 1 week | 96.3 | |
| 4 weeks | 91.7 |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol describes a general method for assessing the purity and stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL. Dilute with the initial mobile phase composition for injection.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways.
-
Acidic Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 72 hours.
-
Photodegradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the HPLC method described in Protocol 1 and by LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting Western Blot Results for Protein Degradation Assays
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding Western blot analysis in protein degradation assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Western blot experiments for protein degradation, helping you identify and resolve potential problems.
Section 1: No or Weak Signal
Q1: Why do I see no bands or very faint bands for my target protein?
There are several potential reasons for a weak or absent signal on your Western blot. These can range from issues with your sample to problems with the antibodies or the detection process itself.
Possible Causes and Solutions:
-
Low Protein Abundance: The target protein may be expressed at very low levels in your cells or tissues.[1][2][3]
-
Solution: Increase the amount of protein loaded onto the gel.[1][2][4][5] A typical starting point is 20-30 µg of total protein per lane, but for low-abundance proteins, you may need to load up to 100 µg.[1] Consider enriching your sample for the target protein using techniques like immunoprecipitation.[2][5]
-
-
Inefficient Protein Extraction: The lysis buffer used may not be optimal for your target protein's subcellular location.[5]
-
Protein Degradation During Sample Preparation: Your target protein may be degrading after cell lysis.[1][9][10][11][12]
-
Antibody Issues: The primary or secondary antibody may not be effective.
-
Solution: Ensure you are using the correct primary antibody for your target protein and that it is validated for Western blotting.[3] The secondary antibody must be specific for the host species of the primary antibody.[3] Optimize the antibody concentrations by performing a titration.[5][15][16][17][18][19] Avoid reusing diluted antibodies as their activity can decrease over time.[1]
-
-
Inefficient Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
-
Solution: Verify your transfer setup, ensuring no air bubbles are trapped between the gel and the membrane.[5] For high molecular weight proteins, consider a wet transfer method and adjust the methanol (B129727) concentration in the transfer buffer.[1][14] You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[5][20]
-
Q2: My loading control is visible, but my target protein is not. What's the issue?
This common scenario helps to narrow down the potential problems. Since the loading control is present, it suggests that the general protein loading, electrophoresis, and transfer steps were likely successful.
Possible Causes and Solutions:
-
Target Protein Not Expressed: The cell line or tissue you are using may not express the target protein at a detectable level.[1][2][3]
-
Rapid Protein Degradation: Your target protein might be highly unstable and degrade quickly, while the loading control protein is more stable.
-
Primary Antibody Problem: The issue may lie specifically with the primary antibody for your target protein.
-
Epitope Masking: The epitope (the part of the protein the antibody binds to) might be hidden.
Section 2: High Background / Non-specific Bands
Q3: I'm seeing high background on my blot. How can I reduce it?
High background can obscure the signal from your target protein and make data interpretation difficult. It often results from non-specific binding of antibodies.
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding to the membrane.[9][21][22]
-
Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high, leading to non-specific binding.[9][11][21][22][23]
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[4][9][11][21]
-
Membrane Issues: The type of membrane or improper handling can contribute to high background.
Q4: There are multiple non-specific bands. What could be the cause?
The appearance of unexpected bands can be confusing. It's important to determine if these are due to technical issues or have a biological origin.
Possible Causes and Solutions:
-
Primary Antibody Cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[25]
-
Solution: Try using a different, more specific primary antibody, preferably one that is affinity-purified.[25] You can also try increasing the stringency of your washes by increasing the salt or detergent concentration.
-
-
Protein Degradation: The extra bands could be degradation products of your target protein.[3][11][12][26]
-
Post-Translational Modifications: The target protein may exist in multiple forms due to modifications like phosphorylation or glycosylation, which can cause it to run at different molecular weights.[12][26][27]
-
Sample Overloading: Loading too much protein can lead to aggregation and non-specific antibody binding.[1][21][24]
Section 3: Inconsistent or Unexpected Results
Q5: The band for my target protein is at an unexpected molecular weight. Why?
It can be alarming when your protein doesn't appear at its predicted size. Several biological factors can influence a protein's migration on an SDS-PAGE gel.
Possible Causes and Solutions:
-
Post-Translational Modifications (PTMs): As mentioned earlier, PTMs such as glycosylation, phosphorylation, or ubiquitination can increase the molecular weight of a protein.[12][26][27]
-
Protein Cleavage or Degradation: If the band is at a lower molecular weight than expected, it could be a cleavage or degradation product.[25][26]
-
Splice Variants: Your protein may have different isoforms or splice variants that have different molecular weights.[1][25]
-
Solution: Check databases and the literature for known splice variants of your target protein.[25]
-
-
Protein Dimerization or Multimerization: If the sample was not fully reduced and denatured, proteins can form dimers or multimers, which will run at higher molecular weights.[25]
-
Solution: Ensure your sample buffer contains a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol and that you have heated the samples appropriately before loading.[25]
-
Q6: I'm seeing inconsistent results between experiments. How can I improve reproducibility?
Reproducibility is key in scientific research. Inconsistent results can often be traced back to variations in protocol execution.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in cell lysis, protein quantification, or sample loading can lead to different outcomes.
-
Solution: Standardize your sample preparation protocol. Always use fresh buffers and inhibitors.[6] Be meticulous with protein concentration measurements and ensure you load the exact same amount of protein in each lane for comparison.
-
-
Variations in Reagent Preparation: Inconsistencies in the preparation of buffers, antibody dilutions, or substrates can affect the results.
-
Solution: Prepare large batches of buffers to use across multiple experiments. Always prepare fresh antibody dilutions for each experiment and do not reuse them.[1]
-
-
Differences in Incubation and Wash Times: Even small variations in incubation or washing times can impact the final result.
-
Solution: Use a timer for all incubation and wash steps to ensure consistency.
-
-
Inconsistent Transfer: Variations in the transfer process can lead to differing amounts of protein on the membrane.
-
Solution: Monitor the transfer process carefully. Ensure consistent setup and running conditions. Stain with Ponceau S to visually check for consistent transfer across experiments.[20]
-
Q7: My protein appears to be degrading during sample preparation. How can I prevent this?
Preventing protein degradation is especially critical in assays designed to measure it.
Key Prevention Strategies:
-
Work Quickly and on Ice: Perform all sample preparation steps as quickly as possible and keep your samples on ice at all times to minimize enzymatic activity.[6][8][10][13]
-
Use Protease and Phosphatase Inhibitors: This is non-negotiable. Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[1][6][7][8][9][10][13][14]
-
Snap-Freeze Samples: If you cannot process your samples immediately, snap-freeze them in liquid nitrogen and store them at -80°C.[7][13] Avoid repeated freeze-thaw cycles.[3]
-
Choose the Right Lysis Buffer: Some lysis buffers are better at denaturing proteins and inactivating proteases. A buffer containing SDS can be effective.
-
Boil Samples Immediately: After adding sample buffer, boil your samples immediately to denature proteins and inactivate proteases.[9][14] However, be aware that some proteins, particularly multi-pass membrane proteins, can aggregate upon boiling.[14][28] For these, a lower temperature incubation (e.g., 70°C for 10 minutes) may be better.[10][28]
Data Presentation
Table 1: Troubleshooting Summary - Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal | Low protein abundance | Increase protein load; use immunoprecipitation to enrich the sample.[1][5] |
| Inefficient protein transfer | Optimize transfer conditions; check transfer with Ponceau S staining.[5][20] | |
| Inactive antibodies | Use fresh antibody dilutions; titrate antibody concentrations.[1][5][15][16][17][18][19] | |
| High Background | Insufficient blocking | Increase blocking time and/or concentration of blocking agent.[10][23] |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentrations.[11][21][22][23] | |
| Inadequate washing | Increase the number and duration of washes; use a detergent in the wash buffer.[4][11][21] | |
| Non-specific Bands | Protein degradation | Add protease inhibitors to fresh samples; work quickly on ice.[1][11][12] |
| Antibody cross-reactivity | Use a more specific, affinity-purified antibody; increase wash stringency.[25] | |
| Post-translational modifications | Check literature for known modifications; treat samples with specific enzymes.[12][25][27] | |
| Unexpected Band Size | Post-translational modifications | Consult protein databases; perform enzymatic deglycosylation/dephosphorylation.[12][25][27] |
| Protein degradation/cleavage | Use fresh samples with protease inhibitors.[11][12] | |
| Dimer/multimer formation | Ensure complete sample reduction and denaturation before loading.[25] |
Table 2: Antibody Dilution and Incubation Time Recommendations
| Antibody | Recommended Starting Dilution | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 (check datasheet) | 1-2 hours or overnight | Room Temperature or 4°C |
| Secondary Antibody | 1:2000 - 1:10000 (check datasheet) | 1 hour | Room Temperature |
Note: These are general recommendations. Optimal conditions should be determined empirically for each specific antibody and antigen pair.[15][16][17][18]
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction for Degradation Assays
This protocol outlines a standard procedure for preparing cell lysates for Western blot analysis, with a focus on preserving protein integrity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
After cell treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[29]
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the culture dish.[29][30]
-
Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[29]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.[29]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7][29]
-
Carefully transfer the supernatant (the protein-containing lysate) to a fresh, pre-chilled microcentrifuge tube.[7][29]
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Add an equal volume of 2x Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[7][29]
-
The samples are now ready for SDS-PAGE or can be stored at -80°C for later use.
Protocol 2: SDS-PAGE and Western Blotting
This protocol provides a general workflow for separating proteins by SDS-PAGE and transferring them to a membrane for immunodetection.
Materials:
-
SDS-PAGE gels
-
Electrophoresis apparatus and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein samples into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20][31][32]
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[23][29][33]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[29]
-
Washing: Wash the membrane three times with wash buffer for 5-10 minutes each to remove unbound primary antibody.[29][31]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[29][31]
-
Washing: Repeat the washing step to remove unbound secondary antibody.[29][31]
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[29][33]
Mandatory Visualization
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. goldbio.com [goldbio.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. arp1.com [arp1.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 18. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 21. sinobiological.com [sinobiological.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 24. bio-rad.com [bio-rad.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. bosterbio.com [bosterbio.com]
- 27. benchchem.com [benchchem.com]
- 28. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 29. benchchem.com [benchchem.com]
- 30. algentbio.com [algentbio.com]
- 31. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 32. azurebiosystems.com [azurebiosystems.com]
- 33. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
Technical Support Center: Purification of Pomalidomide-PEG2-Tos Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Pomalidomide-PEG2-Tos synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and major impurities in a this compound reaction?
A1: The primary expected product is Pomalidomide-PEG2-OTs. However, several impurities can arise from the reaction substrates and conditions.
-
Expected Product: Pomalidomide-PEG2-OTs
-
Potential Impurities:
-
Unreacted Pomalidomide-PEG2-OH (starting material)
-
Excess p-toluenesulfonyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid.
-
Side products from the tosylation reaction, such as ditosylated PEG2 or elimination products.[1]
-
Impurities from the synthesis of the Pomalidomide-PEG linker itself. A common byproduct can form from the competing nucleophilic acyl substitution on the glutarimide (B196013) ring when coupling a PEG-amine to 4-fluorothalidomide.[2]
-
Q2: Which chromatographic method is best suited for purifying this compound?
A2: Due to the polar nature of the PEG linker and the Pomalidomide moiety, both normal-phase and reversed-phase chromatography can be employed. The choice depends on the specific impurities present.
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar to moderately polar mobile phase. This is often a good starting point for separating less polar impurities from the highly polar product.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).[8][9] This method is particularly effective for separating polar compounds and can provide high resolution.[9]
Q3: My purified this compound appears to be degrading. How can I prevent this?
A3: Tosylates, particularly benzylic ones, can be unstable.[10] To minimize degradation, consider the following:
-
Temperature: Perform all purification steps at low temperatures (e.g., 4°C) where possible.[11]
-
pH: Avoid strongly acidic or basic conditions during workup and purification.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C) and protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on TLC plate during method development. | The compound is very polar due to the PEG linker.[12] | Use a more polar solvent system. For normal phase, consider gradients of dichloromethane (B109758)/methanol or ethyl acetate/methanol.[13] Adding a small amount of a polar modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape. |
| Poor separation of product and starting material (Pomalidomide-PEG2-OH) in normal-phase chromatography. | The polarity difference between the starting material and the tosylated product may not be sufficient for good separation on silica gel. | Consider using reversed-phase chromatography (HPLC or flash), which separates based on hydrophobicity.[8] Alternatively, try a different normal-phase stationary phase like diol or amine-functionalized silica.[7] |
| Product co-elutes with an unknown impurity. | The impurity may have a similar polarity to the desired product. This could be a byproduct from the Pomalidomide-PEG linker synthesis.[2] | Optimize the chromatographic conditions. For flash chromatography, a shallower gradient may improve resolution. For HPLC, adjusting the mobile phase composition, gradient slope, or using a different column chemistry can be effective. Consider using a scavenger resin to remove specific impurities. For instance, taurine (B1682933) can be used to scavenge byproducts from the reaction of 4-fluorothalidomide with a PEG-amine.[2] |
| Low recovery of the product after chromatography. | The highly polar product may be irreversibly adsorbed onto the silica column.[14] The product may have limited solubility in the chosen mobile phase.[15] | For normal-phase chromatography, consider dry loading the sample onto silica gel.[15] If using reversed-phase chromatography, ensure the sample is fully dissolved in a suitable solvent like DMSO or DMF before loading.[8] Using a more polar stationary phase like diol-bonded silica may also reduce strong adsorption.[14] |
| The purified product contains residual p-toluenesulfonic acid. | The aqueous workup was insufficient to remove all of the acidic byproduct. | Wash the organic layer with a mild base like saturated sodium bicarbonate solution during the workup. If the product is stable to basic conditions, a dilute NaOH wash can also be used. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a general guideline for purifying polar compounds like this compound.
-
TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems. Good starting points for polar compounds include:
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product to ensure good separation on the column.[12]
-
-
Column Preparation and Sample Loading:
-
Choose an appropriate size silica gel column based on the amount of crude material.
-
Dry Loading (Recommended for polar compounds): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.[15]
-
Liquid Loading: If the compound is soluble in the initial mobile phase, dissolve it in a minimal volume and load it directly onto the column.
-
-
Elution:
-
Start with a less polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC Purification
This protocol is suitable for obtaining high-purity this compound.
-
Method Development (Analytical HPLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).
-
Inject a small volume onto an analytical C18 column.
-
Develop a gradient method, typically using:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Run a gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes).
-
Optimize the gradient to achieve good separation of the product from impurities.
-
-
Preparative HPLC:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Dissolve the crude product in the minimal amount of a strong solvent (like DMSO or DMF) and dilute with the initial mobile phase if possible.[8]
-
Inject the sample onto the preparative column.
-
Collect fractions corresponding to the product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. orgosolver.com [orgosolver.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. hexonsynth.com [hexonsynth.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. biotage.com [biotage.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. labex.hu [labex.hu]
- 15. sorbtech.com [sorbtech.com]
Overcoming steric hindrance during Pomalidomide-PEG2-Tos conjugation
Welcome to the Technical Support Center for Pomalidomide-PEG2-Tos conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction type for conjugating Pomalidomide (B1683931) with a PEG-Tos linker?
A1: The conjugation of Pomalidomide with an amine-terminated PEG linker, which is subsequently tosylated, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the amino group of the PEG linker displaces a leaving group, such as a fluorine atom, on an appropriate thalidomide (B1683933) precursor to form the pomalidomide core.
Q2: What are the main challenges encountered during the this compound conjugation?
A2: The most common challenges include low reaction yields, the formation of intractable byproducts, and difficulties in purifying the final conjugate. These issues often stem from the steric hindrance around the reaction site on the pomalidomide molecule.
Q3: How does steric hindrance impact the reaction?
A3: Steric hindrance in this context refers to the spatial arrangement of atoms in the Pomalidomide and PEG linker molecules that obstructs the chemical reaction. The bulky groups on both molecules can impede the approach of the nucleophilic amine of the PEG linker to the electrophilic carbon on the pomalidomide precursor, thereby slowing down the reaction rate and potentially leading to lower yields.
Q4: What is the purpose of the Tosyl group in the final conjugate?
A4: The tosyl (Tos) group is an excellent leaving group. In the context of PROTACs and other targeted protein degraders, the this compound conjugate can be used to react with a ligand for a protein of interest, where the tosyl group is displaced by a nucleophile on that ligand.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Significant Steric Hindrance: The bulky nature of both Pomalidomide and the PEG linker can physically block the reaction site. | 1. Optimize Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. A temperature of around 90 °C has been shown to be effective in similar reactions.[1][2] 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 16-24 hours) to increase the probability of successful molecular collisions. |
| Inefficient Base: The chosen base may not be strong enough to deprotonate the amine of the PEG linker effectively, reducing its nucleophilicity. | 1. Use a Non-Nucleophilic, Sterically Hindered Base: Diisopropylethylamine (DIPEA) is a commonly used and effective base for this type of reaction as it is less likely to compete as a nucleophile.[1][2] 2. Optimize Base Concentration: Use a stoichiometric excess of the base (e.g., 3 equivalents) to ensure complete deprotonation of the amine linker.[1][2] | |
| Formation of Significant Byproducts | Reactive Solvent: The use of Dimethylformamide (DMF) as a solvent can lead to the formation of a dimethylamine (B145610) adduct as a byproduct. | 1. Switch to a More Inert Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a preferred solvent as it is less prone to side reactions and has been shown to improve reaction yields.[2] |
| Degradation of Reactants or Products: High temperatures over extended periods can lead to the decomposition of starting materials or the desired product. | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent degradation. 2. Stepwise Temperature Increase: Consider starting the reaction at a lower temperature and gradually increasing it if the reaction is sluggish. | |
| Difficult Purification | Polar Nature of the Product: The PEG linker imparts high polarity to the final conjugate, making it challenging to separate from polar impurities and solvents using standard column chromatography. | 1. Use an Appropriate Solvent System for Chromatography: A gradient of methanol (B129727) in chloroform (B151607) or dichloromethane (B109758) is often effective for purifying PEGylated compounds.[3] 2. Alternative Purification Methods: Consider other techniques such as preparative HPLC or size-exclusion chromatography for better separation. |
| Co-elution with Starting Materials: Unreacted starting materials may have similar polarities to the product. | 1. Optimize Chromatography Gradient: A slow, shallow gradient can improve the resolution between the product and unreacted starting materials. 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
Experimental Protocols
Representative Protocol for Pomalidomide-PEG2-Amine Synthesis
This protocol is adapted from similar syntheses of Pomalidomide-linker conjugates and serves as a starting point for the synthesis of the amine precursor to this compound.
Materials:
-
4-fluoro-thalidomide
-
Amine-PEG2-OH
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-thalidomide (1 equivalent) in DMSO, add Amine-PEG2-OH (1.1 equivalents).
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the Pomalidomide-PEG2-OH.
Tosylation of Pomalidomide-PEG2-OH
Materials:
-
Pomalidomide-PEG2-OH
-
Tosyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Pomalidomide-PEG2-OH (1 equivalent) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5 equivalents).
-
Add tosyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | 90 | 16 | ~25-30 | [2] |
| DMSO | 90 | 16 | ~60-70 | [1][2] |
Table 2: Effect of Base on Reaction Yield
| Base (3 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | DMSO | 90 | 16 | Moderate | [1][2] |
| DIPEA | DMSO | 90 | 16 | High | [1][2] |
Table 3: Effect of Temperature on Reaction Yield (using DIPEA in DMSO)
| Temperature (°C) | Time (h) | Yield (%) | Reference |
| 50 | 16 | Moderate | [1] |
| 90 | 16 | High | [1] |
| 110 | 16 | Moderate-High (potential for degradation) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound conjugation.
References
Optimizing reaction time and temperature for Pomalidomide-PEG2-Tos
Welcome to the technical support center for the synthesis and optimization of Pomalidomide-PEG2-Tos. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: While specific proprietary methods may vary, a common synthetic approach involves the coupling of a Pomalidomide (B1683931) core with a PEG2 linker, followed by the tosylation of the terminal hydroxyl group of the PEG linker. The final step, the tosylation of a Pomalidomide-PEG2-OH intermediate, is critical for enabling subsequent conjugation chemistries.
Q2: What are the key parameters to consider when optimizing the tosylation reaction?
A2: The key parameters for optimizing the tosylation of Pomalidomide-PEG2-OH include reaction temperature, reaction time, the choice of base, and the stoichiometry of the reagents (Pomalidomide-PEG2-OH, tosyl chloride, and base). These factors significantly influence the reaction yield, purity, and the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the tosylation reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a non-polar solvent system is often effective, and the disappearance of the starting material (Pomalidomide-PEG2-OH) and the appearance of the product spot can be visualized under UV light. HPLC-MS is a more quantitative method that can also help in identifying the product and any byproducts by their mass-to-charge ratio.[1]
Q4: What are the common side reactions to be aware of during the tosylation of the PEG linker?
A4: A common side reaction during the tosylation of alcohols, including PEGylated compounds, is the formation of a chlorinated byproduct where the hydroxyl group is replaced by a chloride ion.[2] This can occur if the reaction conditions are not carefully controlled. The use of certain bases and prolonged reaction times can sometimes favor this side reaction.[2]
Q5: What are the recommended storage conditions for this compound and its precursors?
A5: Pomalidomide and its derivatives are typically stored at 2-8°C in a dry, dark environment to prevent degradation.[3] The PEGylated intermediates should also be stored under similar conditions to maintain their stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive tosyl chloride.- Insufficient base.- Low reaction temperature.- Poor quality starting material. | - Use freshly opened or properly stored tosyl chloride.- Increase the molar excess of the base (e.g., triethylamine (B128534), pyridine).[4]- Gradually increase the reaction temperature, monitoring for byproduct formation.- Ensure the Pomalidomide-PEG2-OH starting material is pure and dry. |
| Formation of chlorinated byproduct | - Excess tosyl chloride.- Reaction temperature is too high.- Prolonged reaction time. | - Use a smaller excess of tosyl chloride (e.g., 1.1-1.5 equivalents).- Perform the reaction at a lower temperature (e.g., 0°C to room temperature).[4]- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Multiple spots on TLC/HPLC indicating impurities | - Incomplete reaction.- Degradation of starting material or product.- Presence of side products other than the chlorinated byproduct. | - Increase the reaction time or temperature cautiously.- Ensure anhydrous reaction conditions.- Purify the crude product using column chromatography on silica (B1680970) gel.[5] |
| Difficulty in purifying the final product | - Co-elution of the product with impurities.- Product instability on silica gel. | - Optimize the solvent system for column chromatography.- Consider alternative purification methods such as preparative HPLC. |
Experimental Protocols
General Protocol for Tosylation of Pomalidomide-PEG2-OH
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Pomalidomide-PEG2-OH
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)[4]
-
Triethylamine (TEA) or Pyridine[4]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve Pomalidomide-PEG2-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5-3 equivalents) to the solution and stir for 10 minutes.[5]
-
Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.[5]
-
Stir the reaction at 0°C and monitor its progress by TLC or HPLC. If the reaction is slow, allow it to warm to room temperature and continue stirring.
-
Once the reaction is complete (typically 2-16 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Data Presentation: Reaction Optimization Table
Researchers can use the following table to record and compare their experimental results for optimizing the reaction conditions.
| Entry | Temperature (°C) | Time (h) | Base (equivalents) | TsCl (equivalents) | Yield (%) | Purity (by HPLC) | Notes |
| 1 | 0 | 4 | TEA (1.5) | 1.2 | |||
| 2 | 0 to RT | 16 | TEA (1.5) | 1.2 | |||
| 3 | RT | 4 | TEA (1.5) | 1.2 | |||
| 4 | 0 | 4 | Pyridine (2.0) | 1.2 | |||
| 5 | 0 | 4 | TEA (3.0) | 1.5 |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pomalidomide-PEG2-NH2 hydrochloride ≥95% [sigmaaldrich.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Pomalidomide-PEG2-Tos in the PROTAC Landscape: A Comparative Guide to E3 Ligase Ligand-Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. The choice of the E3 ligase ligand and the accompanying linker are paramount design considerations that significantly influence the potency, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of Pomalidomide-PEG2-Tos with other E3 ligase ligand-linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase, has emerged as a widely utilized ligand in PROTAC design. Its derivatives, such as this compound, offer a versatile platform for inducing the degradation of specific proteins of interest. The PEG2 linker provides a defined length and hydrophilicity, while the tosyl group can serve as a reactive handle for conjugation to a target protein binder. This guide will delve into the performance of pomalidomide-based PROTACs in comparison to other commonly employed E3 ligase ligands and linker strategies.
Data Presentation: A Quantitative Comparison of E3 Ligase Ligand-Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs, providing a comparative view of different E3 ligase ligands and linkers.
Table 1: Comparison of CRBN Ligands in BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide (B1683933) derivative | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| QCA570 | Not Specified | Not Specified | BRD4 | ~1 | Not Reported | Bladder Cancer Cells |
This table highlights the high potency of both thalidomide and pomalidomide-based PROTACs in degrading BRD4. Notably, the pomalidomide-based ARV-825 demonstrates sub-nanomolar DC50, suggesting a potential advantage in this context.
Table 2: Impact of Linker Modification on EGFR-Targeting Pomalidomide-Based PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
This data from a study by Meng et al. (2022) illustrates that subtle modifications in the linker composition can influence the degradation potency of pomalidomide-based PROTACs targeting EGFR.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures for evaluating these molecules, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
A Comparative Guide to Pomalidomide, Thalidomide, and Lenalidomide in PROTAC Technology
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931).[1][2][3]
This guide provides an objective comparison of pomalidomide, thalidomide, and lenalidomide as CRBN ligands in PROTACs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][5] When using IMiD-based PROTACs, the ligand binds to CRBN, a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[6][7] This PROTAC-mediated proximity between the POI and the CRL4-CRBN complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another catalytic cycle.[5][8]
Comparative Analysis of CRBN Ligands
The choice between pomalidomide, thalidomide, and lenalidomide significantly influences a PROTAC's properties, including its binding affinity, degradation efficacy, and potential off-target effects.
Binding Affinity to Cereblon (CRBN)
Pomalidomide generally exhibits the strongest binding affinity for CRBN, followed by lenalidomide and then thalidomide.[7][9] A higher binding affinity can lead to more efficient formation of the ternary complex, which often translates to a more potent PROTAC with lower degradation concentration (DC50) values.[1][9]
| Compound | Dissociation Constant (Kd) to CRBN | Reference(s) |
| Pomalidomide | ~157 nM | [7][9] |
| Lenalidomide | ~178 nM | [7] |
| Thalidomide | ~250 nM | [7][9] |
| Table 1: Comparative binding affinities of IMiDs to the CRBN E3 ligase. Data is compiled from in vitro binding assays. |
PROTAC Performance: Potency and Efficacy
The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein within a cellular context. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). While direct, side-by-side comparisons are limited as performance is highly dependent on the target protein and linker composition, pomalidomide-based PROTACs are frequently reported to have greater degradation potency.[1][9]
| PROTAC Example | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [10] |
| BETd-260 | Pomalidomide | BET Proteins | RS4;11 | 0.033 | > 98 | |
| Representative Thalidomide PROTAC | Thalidomide | BRD4 | MOLM-13 | 3.1 | ~90 | [1] |
| Table 2: Representative performance data for PROTACs utilizing different CRBN ligands. Note: Experimental conditions and cell lines vary between studies, affecting direct comparability. |
Physicochemical Properties and Off-Target Effects
Beyond potency, the choice of IMiD affects the PROTAC's overall characteristics.
-
Pomalidomide : Its higher binding affinity is a key advantage.[1] The amino group on the phthalimide (B116566) ring provides a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for flexibility in design.[1] However, the pomalidomide moiety itself can induce the degradation of certain zinc-finger (ZF) transcription factors, leading to potential off-target effects.[11][12] Recent studies show that modifying the C5 position of the phthalimide ring can mitigate these off-target activities.[11][13]
-
Lenalidomide : It offers a balance of good binding affinity and potentially more favorable physicochemical properties, such as improved metabolic and chemical stability compared to thalidomide-based constructs.[14]
-
Thalidomide : While generally less potent in binding to CRBN, it is a foundational molecule in PROTAC development and can be effective.[15][16] Its derivatives form the basis for many CRBN-recruiting PROTACs.[17]
Key Experimental Protocols
Accurate characterization of PROTACs requires robust and standardized experimental protocols. Below are methodologies for assessing key performance parameters.
Protocol 1: Determining Cellular Degradation (DC50 and Dmax) via Western Blot
This protocol assesses the concentration-dependent degradation of a target protein in a cellular environment.
-
Cell Seeding and Treatment :
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvesting.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours). The optimal time should be determined empirically.[18]
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis :
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[19][20]
-
Protocol 2: Assessing Ternary Complex Formation via Surface Plasmon Resonance (SPR)
SPR measures real-time binding interactions and can be used to characterize the binary (PROTAC-protein) and ternary (Protein1-PROTAC-Protein2) interactions that are central to PROTAC function.[21]
-
Surface Preparation :
-
Immobilize a purified E3 ligase complex (e.g., recombinant CRBN-DDB1) onto a sensor chip (e.g., CM5) via amine coupling. The other protein (the POI) will be used as the analyte in solution.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase) :
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the binding response (in Response Units, RU) over time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis :
-
Prepare solutions containing a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in a binding response. Analyze the data to assess the stability and kinetics of the ternary complex. This can also reveal cooperativity, where the binding of the PROTAC and POI to the E3 ligase is mutually reinforcing.[14][21]
-
Conclusion
Pomalidomide, lenalidomide, and thalidomide are all effective recruiters of the CRBN E3 ligase for targeted protein degradation. The choice of which IMiD to incorporate into a PROTAC design involves a trade-off between binding affinity, potency, and potential off-target effects.
-
Pomalidomide is often the preferred choice due to its higher binding affinity to CRBN, which frequently results in more potent degraders.[1] However, researchers must be mindful of its potential to degrade off-target zinc-finger proteins and may consider strategies like C5-modification to enhance selectivity.[11]
-
Lenalidomide presents a strong alternative, offering good CRBN binding and potentially superior physicochemical properties.[14]
-
Thalidomide , while having the weakest binding affinity of the three, remains a viable and historically significant option for PROTAC development.[16]
Ultimately, the optimal choice is target-dependent and requires empirical validation through rigorous experimental evaluation as outlined in this guide. The continued exploration of these foundational E3 ligase ligands and the development of novel derivatives will undoubtedly fuel the advancement of targeted protein degradation as a major therapeutic paradigm.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to Validating Target Protein Degradation by Pomalidomide-PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by harnessing the cell's own protein degradation machinery.[1] Pomalidomide (B1683931), a derivative of thalidomide, is a widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the design of these heterobifunctional molecules.[1][2] A Pomalidomide-based PROTAC works by simultaneously binding to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3]
The validation of specific and efficient target protein degradation is a critical step in the development of Pomalidomide-PROTACs.[4] This guide provides a comparative overview of key methods for validating on-target efficacy and assessing potential off-target effects, complete with experimental protocols and quantitative data.
Core Validation Methods: A Comparative Overview
A multi-faceted approach is essential for the robust validation of a Pomalidomide-PROTAC's efficacy and mechanism of action. The most common and critical assays include Western Blotting for direct protein quantification, quantitative proteomics for a global view of protein changes, and specialized assays to confirm the involvement of the ubiquitin-proteasome system.
| Method | Principle | Key Parameters | Throughput | Information Provided |
| Western Blot | Immunoassay to detect and quantify a specific protein from a complex mixture. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation)[1] | Low to Medium | Target protein levels, dose- and time-dependent degradation. |
| Quantitative Proteomics (e.g., TMT-MS) | Mass spectrometry-based approach to identify and quantify thousands of proteins simultaneously.[4] | Fold change in protein abundance. | Low | On-target degradation, off-target effects, pathway analysis.[5][6] |
| HiBiT Assay | A bioluminescent reporter system where a small peptide tag (HiBiT) on the target protein complements a larger subunit (LgBiT) to produce light. Degradation of the target leads to a loss of luminescence.[7] | DC50, Dmax, degradation kinetics.[8] | High | Real-time, quantitative measurement of protein degradation in live cells.[8] |
| In-Cell Ubiquitination Assay | Immunoprecipitation of the target protein followed by Western blotting for ubiquitin to detect polyubiquitination.[2] | Presence of polyubiquitinated target protein. | Low | Confirms the mechanism of action involves ubiquitination.[2] |
Signaling Pathway and Mechanism of Action
The mechanism of a Pomalidomide-based PROTAC involves a series of orchestrated intracellular events, culminating in the degradation of the target protein.
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflows and Protocols
Western Blot for Quantifying Protein Degradation
This is a fundamental technique to directly measure the reduction in target protein levels following PROTAC treatment.[3]
Caption: A typical workflow for Western Blot analysis of PROTAC efficacy.
Protocol:
-
Cell Treatment: Seed cells and treat with a serial dilution of the Pomalidomide-PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.[2][3]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][4]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[3][4] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Quantitative Proteomics for On- and Off-Target Analysis
Quantitative mass spectrometry provides an unbiased, global view of the proteome, enabling the simultaneous assessment of on-target efficacy and potential off-target effects.[4]
Representative Data (TMT-MS):
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Biological Function |
| Target Protein (e.g., BRD4) | -2.5 | < 0.001 | Transcriptional Regulator |
| Off-Target Protein 1 (e.g., IKZF1) | -1.8 | < 0.01 | Transcription Factor (known Pomalidomide neosubstrate)[] |
| Housekeeping Protein (e.g., GAPDH) | 0.05 | > 0.05 | Glycolysis |
| Unrelated Protein 1 | 0.1 | > 0.05 | Various |
| Unrelated Protein 2 | -0.08 | > 0.05 | Various |
This data is representative and illustrates the expected outcomes.
Protocol (TMT-based):
-
Cell Culture and PROTAC Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a DMSO-treated control.[4]
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.[4]
-
TMT Labeling and Fractionation: Label the peptides from each condition with tandem mass tags (TMT) and combine the samples. Fractionate the labeled peptides to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Calculate the fold changes in protein abundance between PROTAC-treated and control samples to identify degraded proteins.
In-Cell Ubiquitination Assay
This assay is crucial to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[2]
Caption: Workflow for confirming PROTAC-induced ubiquitination.
Protocol:
-
Cell Treatment: Treat cells with the Pomalidomide-PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[2]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.[2]
-
Western Blotting: Perform SDS-PAGE and Western blotting on the immunoprecipitated samples. Probe the membrane with an antibody against ubiquitin.[2]
-
Analysis: A high molecular weight smear in the PROTAC and proteasome inhibitor co-treated sample indicates successful polyubiquitination of the target protein.[2]
Alternative and Complementary Validation Methods
Beyond the core methods, several other techniques can provide valuable insights into the mechanism and efficacy of a Pomalidomide-PROTAC.
-
NanoBRET™ and HiBiT™ Assays: These live-cell, bioluminescence-based assays can be used to measure ternary complex formation and protein degradation in real-time, offering kinetic data that is not easily obtained through endpoint assays like Western blotting.[7][8]
-
dTAG System: This technology allows for the rapid and selective degradation of a target protein by fusing it to a "degron" tag, providing a powerful tool for target validation.[10][11]
-
Immunofluorescence Microscopy: This technique can be used to visualize the reduction of the target protein within the cell, providing spatial information about protein degradation.
-
Cell Viability and Apoptosis Assays: These assays are important to assess the downstream functional consequences of target protein degradation, such as the induction of apoptosis in cancer cells.[12][13]
Mitigating Off-Target Effects
A significant consideration with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins, an inherent activity of the pomalidomide moiety.[2][14] Strategic modifications to the pomalidomide scaffold, such as at the C5 position, can help to mitigate these off-target effects.[14] Quantitative proteomics is a key tool for identifying and quantifying these off-target events.[4] Additionally, reporter assays using ZF degrons fused to a fluorescent protein can be employed to screen for and minimize off-target degradation.[14]
By employing a combination of these robust validation methods, researchers can confidently characterize the on-target potency, selectivity, and mechanism of action of their Pomalidomide-PROTACs, paving the way for the development of novel and effective targeted protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degrader [proteomics.com]
- 6. sapient.bio [sapient.bio]
- 7. promega.co.jp [promega.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Validation and Exploration | Bio-Techne [bio-techne.com]
- 12. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to the Permeability of Pomalidomide-PEG2-Tos Derived PROTACs
For researchers, scientists, and drug development professionals, understanding the ability of a PROTAC (Proteolysis Targeting Chimera) to cross the cell membrane is a critical hurdle in the design of effective therapeutics. This guide provides a comparative assessment of the cell permeability of PROTACs derived from a Pomalidomide-PEG2-Tos linker, a common building block for recruiting the E3 ligase Cereblon (CRBN). We present available experimental data, compare with alternative strategies, and provide detailed experimental protocols to aid in the rational design and evaluation of next-generation protein degraders.
The core structure of the PROTACs discussed here incorporates pomalidomide (B1683931) to engage the CRBN E3 ligase, connected via a flexible two-unit polyethylene (B3416737) glycol (PEG) linker. While a comprehensive head-to-head comparison of a series of such PROTACs targeting different proteins is not available in a single study, this guide synthesizes data from various sources to provide a comparative overview.
Quantitative Comparison of Cell Permeability
The cell permeability of PROTACs is typically assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay offers a more comprehensive picture by including active transport and efflux mechanisms.
Below is a summary of available quantitative data for a pomalidomide-based PROTAC with a PEG linker targeting the Androgen Receptor (AR), alongside representative data for alternative PROTACs to provide context.
| PROTAC ID | Target | E3 Ligase Ligand | Linker | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | Reference |
| Compound 14 | Androgen Receptor | Pomalidomide | PEG | Not Reported | 1.7 | 8.4 | [1] |
| Alternative 1 (VHL-based) | Androgen Receptor | VH032 | PEG | <0.1 | 0.35 | 0.69 | [1] |
| Alternative 2 (BRD4 Degrader) | BRD4 | Pomalidomide | PEG-like | ~0.2-0.3 | Not Reported | Not Reported | [2] |
Key Observations:
-
The pomalidomide-based AR PROTAC (Compound 14 ) demonstrates moderate apparent permeability in the Caco-2 assay (1.7 x 10⁻⁶ cm/s)[1]. However, the high efflux ratio of 8.4 suggests it is actively transported out of the cells, which can limit its intracellular concentration and efficacy[1].
-
In comparison, a VHL-based AR PROTAC (Alternative 1 ) with a similar PEG linker shows lower permeability and no significant efflux[1]. This highlights how the choice of E3 ligase ligand can influence the overall physicochemical properties and transport mechanisms of the PROTAC.
-
While specific Papp values for many this compound derived PROTACs are not always published, studies on BRD4-targeting PROTACs with similar structures have reported PAMPA permeability in the range of 0.2-0.3 x 10⁻⁶ cm/s, indicating low to moderate passive diffusion[2].
The flexibility of the PEG linker is thought to allow the PROTAC molecule to adopt different conformations, which can influence its ability to cross the cell membrane. Shorter or more rigid linkers may lead to different permeability profiles.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in PROTAC action and evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC cell permeability. Below are protocols for the PAMPA and Caco-2 assays, adapted for the specific properties of PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP).
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate. To enhance the solubility and recovery of lipophilic PROTACs, 0.5-2% Bovine Serum Albumin (BSA) can be added to the acceptor buffer.
-
Prepare Donor Plate: Prepare the PROTAC dosing solution by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Assay Assembly: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Add Dosing Solution: Add 150 µL of the PROTAC dosing solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, Time is the incubation time in seconds, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which models the human intestinal epithelium.
Materials:
-
Caco-2 cells.
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
PROTAC Dosing:
-
Apical to Basolateral (A→B) Permeability: Add the PROTAC dosing solution (e.g., 10 µM in HBSS, containing <1% DMSO) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber. To improve recovery, 0.5-2% BSA can be included in the basolateral buffer.
-
Basolateral to Apical (B→A) Permeability: Add the PROTAC dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (50 rpm) for 1-2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantification: Determine the concentration of the PROTAC in the samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
Conclusion
The assessment of cell permeability is a cornerstone of PROTAC development. While this compound derived PROTACs are a popular class of degraders, their permeability profiles can be complex and influenced by multiple factors, including the nature of the target-binding ligand. The available data suggests that while these molecules can achieve intracellular access, they may also be susceptible to efflux, a factor that must be considered and optimized during the design phase. The use of standardized and robust permeability assays, such as the detailed PAMPA and Caco-2 protocols provided, is essential for generating reliable and comparable data to guide the development of the next generation of potent and effective protein degraders.
References
A Researcher's Guide to Selectivity and Specificity Assays for Pomalidomide PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key assays for determining the selectivity and specificity of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data and detailed protocols, this document aims to facilitate the rational design and evaluation of next-generation targeted protein degraders.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of PROTACs.[1][2][3] A significant challenge with these PROTACs is their potential for off-target degradation, most notably of zinc-finger (ZF) transcription factors, which can lead to unintended cellular toxicities.[1][4] Strategic modifications, such as functionalization at the C5 position of the pomalidomide phthalimide (B116566) ring, have been shown to mitigate these off-target effects, enhancing the selectivity profile of the degrader.[1][3][5] This guide outlines and compares the essential assays used to verify the on-target potency and assess the off-target liabilities of Pomalidomide PROTACs.
Key Performance Metrics: DC50 and Dmax
The efficacy of a PROTAC is primarily defined by two parameters:
-
DC50: The concentration of the PROTAC that results in a 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
These values are crucial for comparing the potency of different PROTACs and are typically determined using dose-response experiments.
Comparative Degradation Data of Pomalidomide-Based PROTACs
The following tables summarize quantitative data for various Pomalidomide-based PROTACs, highlighting their on-target potency and, where available, their off-target effects.
Table 1: On-Target Degradation Efficiency of BRD4-Targeting Pomalidomide PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [6] |
| dBET1 | BRD4 | MV4;11 | ~430 | >90% | [7] |
| QCA570 | BRD4 | Bladder Cancer Cells | ~1 | >95% | [7] |
Table 2: Impact of Pomalidomide Linker Position on On- and Off-Target Degradation of an ALK-Targeting PROTAC
| PROTAC Linker Position | Target Protein | DC50 (nM) | Off-Target Protein | % Degradation at 1 µM | Reference |
| C4-alkyne | ALK | ~50 | ZFP91 | ~60 | [3] |
| C5-alkyne | ALK | ~10 | ZFP91 | ~20 | [3] |
This data illustrates that modifying the linker attachment from the C4 to the C5 position on the pomalidomide scaffold can significantly improve on-target potency while reducing off-target degradation of the zinc-finger protein ZFP91.[3]
Core Assays for Selectivity and Specificity Profiling
A multi-faceted approach is essential for a thorough assessment of Pomalidomide PROTACs. The following assays provide a comprehensive toolkit for researchers.
Western Blotting for Target Degradation
A fundamental technique to visually confirm and quantify the degradation of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to be in the logarithmic growth phase at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8][9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[8][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, Vinculin).[8][10]
Global Proteomics via Mass Spectrometry
Provides an unbiased, proteome-wide view of PROTAC selectivity, identifying both on- and off-target degradation events.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.[13]
-
Peptide Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags for multiplexed quantitative analysis.[14]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.[13]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control are identified as potential degradation targets.[13]
NanoBRET™ Ternary Complex Formation Assay
A live-cell assay to directly measure the formation of the crucial ternary complex (Target Protein-PROTAC-CRBN), which is the initial step in PROTAC-mediated degradation.[6][15]
Experimental Protocol:
-
Cell Preparation and Transfection: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and HaloTag®-fused CRBN. Plate the transfected cells in a 96-well plate.[4]
-
Assay Setup: 24 hours post-transfection, replace the culture medium with Opti-MEM™. Add the HaloTag® NanoBRET™ 618 Ligand to all wells.[4]
-
Treatment and Measurement: Add serial dilutions of the Pomalidomide PROTAC or vehicle control to the wells. Immediately add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points.[4]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A higher ratio indicates a greater degree of ternary complex formation.[4]
HiBiT Assay for Protein Degradation Kinetics
A sensitive, quantitative bioluminescent assay to measure protein degradation in live cells, allowing for the determination of kinetic parameters.[16]
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to generate a stable cell line with the target protein endogenously tagged with the 11-amino-acid HiBiT peptide.[17]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white assay plate. Treat the cells with a serial dilution of the PROTAC or a vehicle control.[17]
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and a luciferase substrate. The HiBiT tag complements the LgBiT protein to form a functional luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.[17]
-
Data Analysis: Measure the luminescence and normalize it to a control to determine the percentage of protein degradation. This data can be used to calculate DC50 and Dmax values.[17]
Cellular Thermal Shift Assay (CETSA)
Assesses the engagement of the PROTAC with its target protein in the complex environment of the cell by measuring changes in the protein's thermal stability upon ligand binding.[18][19]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[11]
-
Heat Challenge: Heat the cell suspensions at a range of temperatures in a thermal cycler.[11]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[11]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[18]
Immunoprecipitation for Ubiquitination
Confirms the mechanism of action by detecting the ubiquitination of the target protein, a key step preceding proteasomal degradation.[7]
Experimental Protocol:
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[20]
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve the ubiquitinated state of the proteins.[7]
-
Immunoprecipitation: Use an antibody against the target protein or an antibody that recognizes ubiquitin to immunoprecipitate the protein of interest.[7][21]
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an antibody against ubiquitin to detect a high molecular weight smear, which is indicative of polyubiquitination.[7]
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for assessing PROTAC selectivity.
Conclusion
The development of selective and specific Pomalidomide-based PROTACs requires a rigorous and multi-pronged analytical approach. By combining foundational techniques like Western blotting with advanced methods such as mass spectrometry-based proteomics and live-cell NanoBRET and HiBiT assays, researchers can gain a comprehensive understanding of their PROTAC's performance. This guide provides the necessary framework, including detailed protocols and comparative data, to empower scientists in the optimization of potent and highly selective targeted protein degraders, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. benchchem.com [benchchem.com]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 16. Target Degradation [promega.sg]
- 17. promega.com [promega.com]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 21. ulab360.com [ulab360.com]
The Art of Departure: A Comparative Guide to Tosyl and Other Sulfonate Leaving Groups
In the intricate world of organic synthesis, the efficiency of a reaction often hinges on the departure of a leaving group. For researchers, scientists, and drug development professionals, selecting the optimal leaving group is a critical decision that can significantly impact reaction rates, yields, and even the feasibility of a synthetic route. Among the pantheon of leaving groups, sulfonate esters are renowned for their high reactivity and versatility. This guide provides an objective, data-driven comparison of the tosyl (p-toluenesulfonyl) group with other commonly employed sulfonate leaving groups: mesyl (methanesulfonyl), nosyl (p-nitrobenzenesulfonyl), brosyl (p-bromobenzenesulfonyl), and the exceptionally reactive triflate (trifluoromethanesulfonyl) group.
Quantitative Comparison of Leaving Group Efficiency
The ability of a leaving group to depart is fundamentally linked to the stability of the anion formed after cleavage of the C-O bond. A more stable anion is a weaker base and, consequently, a better leaving group. This stability can be quantified by the pKa of the conjugate acid of the leaving group and, more directly, by comparing the relative rates of reactions in which these groups participate.
Table 1: Physicochemical Properties and Relative Reactivity of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (krel)[1] |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -14 | 56,000 |
| Nosylate | -ONs | p-NO₂C₆H₄SO₃⁻ | p-Nitrobenzenesulfonic Acid | ~ -3.5 | 13 |
| Brosylate | -OBs | p-BrC₆H₄SO₃⁻ | p-Bromobenzenesulfonic Acid | ~ -2.5 | 2.62 |
| Tosyl | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 | 1.00 |
Note: The relative SN2 rates are normalized to the rate of the mesylate leaving group.
The data clearly illustrates the superior reactivity of the triflate group, which is several orders of magnitude greater than the other sulfonates. This is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the resulting anion.[2] The nosyl and brosyl groups are more reactive than the tosyl group due to the electron-withdrawing nature of the nitro and bromo substituents, respectively, which enhance the stability of the corresponding anions. The tosyl group, with its electron-donating methyl group, is slightly less reactive than the mesylate group in this particular dataset.[1]
Experimental Determination of Leaving Group Ability
The relative reactivity of these leaving groups is typically determined through kinetic studies of nucleophilic substitution (SN2) or solvolysis (SN1-type) reactions. By keeping the substrate, nucleophile (or solvent), and reaction conditions constant while varying the leaving group, a direct comparison of their efficiencies can be made.
Key Experimental Protocols
1. Comparative Solvolysis of a Secondary Alkyl Sulfonate
This protocol outlines a general procedure for comparing the solvolysis rates of different alkyl sulfonates (e.g., 2-octyl sulfonates).[2]
-
Synthesis of Alkyl Sulfonates: The corresponding secondary alcohol (e.g., 2-octanol) is reacted with the appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, etc.) in the presence of a base like pyridine (B92270) to neutralize the HCl generated.
-
Solvolysis Reaction: A solution of the alkyl sulfonate in a suitable solvent (e.g., ethanol, acetic acid, or aqueous acetone) is maintained at a constant temperature in a thermostated bath.
-
Kinetic Monitoring: The progress of the reaction is monitored over time by withdrawing aliquots from the reaction mixture. The concentration of the sulfonic acid produced is determined by titration with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
Data Analysis: The rate constant (k) for each reaction is determined by plotting the natural logarithm of the remaining reactant concentration versus time, which should yield a straight line for a first-order reaction. The relative rates are then calculated by taking the ratio of the rate constants.
2. Comparative SN2 Reaction with an External Nucleophile
This protocol describes a general method for comparing the rates of an SN2 reaction.
-
Reaction Setup: A solution of the alkyl sulfonate and a nucleophile (e.g., sodium iodide in acetone) is prepared in a suitable solvent at a constant temperature.
-
Kinetic Monitoring: The reaction progress can be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. Aliquots are taken at regular intervals, and the reaction is quenched (e.g., by rapid cooling or addition of a quenching agent).
-
Data Analysis: The concentration of the reactant or product at each time point is determined. The rate constant (k) is obtained by plotting the appropriate function of concentration versus time (e.g., 1/[A] vs. time for a second-order reaction if the initial concentrations are equal). The relative rates are then determined by comparing the rate constants.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study to compare the efficiency of different leaving groups.
Logical Framework for Leaving Group Ability
The efficiency of a sulfonate leaving group is governed by a clear set of principles related to the stability of the departing anion.
References
Measuring the Binding Affinity of Pomalidomide-PEG2-Tos to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established biophysical and biochemical methods for determining the binding affinity of small molecules, such as Pomalidomide-PEG2-Tos, to the E3 ubiquitin ligase Cereblon (CRBN). Understanding this interaction is a critical first step in the development of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide (B1683931) and its derivatives often serve as the E3 ligase binder. This document outlines various experimental techniques, presents comparative data for the parent compound Pomalidomide, and provides detailed protocols to enable researchers to select the most appropriate method for their specific needs.
Comparison of Key Techniques for Measuring Binding Affinity
The selection of an appropriate assay to measure the binding affinity of a ligand to a protein is crucial and depends on factors such as the required throughput, the nature of the interacting molecules, and the level of detail needed for the interaction. Below is a comparison of four widely used techniques.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein.[1][2][3] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][4] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[1][4] | Requires relatively large amounts of pure protein and ligand; lower throughput.[3] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[2][5] | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).[4] | Label-free, real-time kinetic data, high sensitivity, and can be high-throughput.[5] | Requires immobilization of the protein, which may affect its conformation and binding; potential for non-specific binding. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[6][7] | Inhibition constant (IC50) or dissociation constant (Kd) through competitive binding assays.[6][8] | In-solution measurement, high-throughput, and requires small sample volumes.[7] | Requires a fluorescently labeled probe; indirect measurement in competitive formats.[6] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[9][10][11][12] | Dissociation constant (Kd).[9] | Immobilization-free, in-solution measurement, low sample consumption, and can be used in complex biological matrices.[12][13] | Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence.[9] |
Binding Affinity of Pomalidomide and Analogs to Cereblon
While specific binding data for this compound is not publicly available and would require experimental determination, the following table summarizes reported binding affinities for pomalidomide and related immunomodulatory drugs (IMiDs) to Cereblon, as measured by various techniques. This data provides a valuable benchmark for assessing the binding of novel pomalidomide derivatives.
| Compound | Technique | Reported Value | Target |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM[1] | CRBN-DDB1 |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM[14] | C-terminal domain of CRBN |
| Pomalidomide | Fluorescence Polarization (FP) | IC50: 153.9 nM[8] | Human Cereblon/DDB1 complex |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~178 - 640 nM[1] | CRBN-DDB1 |
| Lenalidomide | Fluorescence Polarization (FP) | IC50: 268.6 nM[8] | Human Cereblon/DDB1 complex |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM[1] | CRBN-DDB1 |
| Thalidomide | Fluorescence Polarization (FP) | IC50: 347.2 nM[8] | Human Cereblon/DDB1 complex |
Note: The reported binding affinities can vary between different studies due to variations in experimental conditions, protein constructs, and buffer compositions. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding of a small molecule like this compound to Cereblon.
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN), often in complex with DDB1, should be expressed and purified to high homogeneity. The protein is then dialyzed extensively against the chosen experimental buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand: this compound is dissolved in the same dialysis buffer to avoid buffer mismatch effects. The concentration of the ligand should be accurately determined.
2. ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated with the experimental buffer.
-
The sample cell is loaded with the CRBN solution (typically at a concentration of 10-50 µM).
-
The injection syringe is loaded with the this compound solution (typically at a concentration 10-20 times that of the protein).
-
A series of small injections (e.g., 2 µL) of the ligand into the protein solution is performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.
-
The integrated heat data is then plotted against the molar ratio of ligand to protein.
-
This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1] The change in entropy (ΔS) can then be calculated.
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive assay to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to displace a fluorescently labeled ligand from Cereblon.
1. Reagents and Materials:
-
Purified recombinant Cereblon (e.g., CRBN/DDB1 complex).
-
Fluorescently labeled Cereblon binder (e.g., Cy5-labeled Thalidomide or a similar fluorescent probe).[6][7]
-
Unlabeled competitor ligand (this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% Pluronic F-127).[15]
-
Black, low-binding microtiter plates.[6]
2. Assay Procedure:
-
A fixed concentration of the CRBN/DDB1 complex and the fluorescent probe are added to the wells of the microtiter plate. The concentration of the probe should be in the low nanomolar range and the protein concentration should be sufficient to bind a significant fraction of the probe.
-
A serial dilution of the this compound is added to the wells.
-
Control wells should include:
-
Positive control: Protein + fluorescent probe (maximum polarization).
-
Negative control: Fluorescent probe only (minimum polarization).
-
-
The plate is incubated at room temperature for a set period (e.g., 60 minutes) to reach binding equilibrium.[15]
3. Data Acquisition and Analysis:
-
The fluorescence polarization is measured using a plate reader capable of exciting the fluorophore and detecting both parallel and perpendicular emitted light.[7]
-
The polarization values are plotted against the logarithm of the competitor concentration.
-
The resulting sigmoidal dose-response curve is fitted to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the unlabeled ligand required to displace 50% of the fluorescent probe.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
Visualizing Experimental Workflows and Pathways
Pomalidomide's Mechanism of Action
The binding of Pomalidomide to Cereblon is the initial step in a cascade of events leading to the degradation of specific target proteins. This signaling pathway is fundamental to the therapeutic effect of Pomalidomide and its derivatives.
Caption: Pomalidomide-induced protein degradation pathway.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
The following diagram illustrates the key steps involved in a typical ITC experiment to measure the binding affinity of a ligand to a protein.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 12. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 14. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
Safety Operating Guide
Safe Disposal of Pomalidomide-PEG2-Tos: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Pomalidomide-PEG2-Tos are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on established safety protocols for pomalidomide (B1683931) and its derivatives. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and local regulations, is paramount.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Pomalidomide is classified as a hazardous substance and may cause harm if not handled correctly.[1]
Key Handling Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required. This includes, but is not limited to:
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
-
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1]
Quantitative Safety Data Summary
The following table summarizes the key hazard information for pomalidomide, the parent compound of this compound. This data underscores the importance of the disposal procedures outlined below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Do not attempt to dispose of this compound via standard laboratory drains or as regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this waste from other laboratory waste to ensure it is disposed of correctly.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a clearly labeled, sealed, and leak-proof container. The container should be compatible with the chemical waste.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and shatter-resistant container. Ensure the container is appropriately labeled with the contents and associated hazards.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Accidental Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean the spill.[2]
-
Do not create dust. If the spill is a powder, gently cover it with a damp cloth or absorbent material to prevent it from becoming airborne.[4]
-
Use an absorbent material to collect the spilled substance.[1]
-
Place all contaminated cleaning materials into a sealed container and dispose of it as hazardous waste.[2]
-
Decontaminate the spill area thoroughly.[4]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all required documentation for the waste transfer is completed accurately.
-
Never discharge this compound into sewers or the environment.[1][4]
-
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling Pomalidomide-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pomalidomide-PEG2-Tos. Due to its nature as a derivative of pomalidomide, a known cytotoxic and teratogenic compound, stringent safety protocols are mandatory to mitigate risks of exposure.[1][2]
Pomalidomide and its analogues are classified as hazardous substances that may be carcinogenic, mutagenic, or teratogenic.[1][3] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][5] Therefore, adherence to the following personal protective equipment (PPE) and procedural guidelines is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to cytotoxic compounds like this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Storage and Transport (in sealed containers) | Single pair of chemotherapy-rated gloves | Standard lab coat | Safety glasses | Not generally required |
| Weighing and Preparing Solutions (powder form) | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Chemical splash goggles or face shield | N95 respirator or higher[3][5] |
| Administering the Compound (in solution) | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Chemical splash goggles | Surgical mask (minimum)[4] |
| Handling Contaminated Waste | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Chemical splash goggles | Not generally required unless aerosolization is possible |
| Cleaning Spills | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Chemical splash goggles and face shield | N95 respirator or higher[1][3] |
It is crucial to use gloves specifically tested for resistance to chemotherapy drugs, such as those compliant with the ASTM D6978-05 standard.[6] All PPE should be disposed of as contaminated waste after use or exposure.
Operational and Disposal Plans
A clear, step-by-step workflow is critical for minimizing risk during the handling and disposal of this compound. The following diagram outlines the recommended procedure.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Procedural Guidance
Handling:
-
Always handle this compound within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of powders or aerosols.[5][7]
-
Before use, review the Safety Data Sheet (SDS) for the compound or a closely related analogue.[8][9]
-
Avoid the formation of dust when handling the solid form.[10]
-
Ensure all containers are clearly labeled with the compound name and appropriate hazard warnings.
Disposal:
-
Under no circumstances should this compound or its solutions be disposed of down the drain.[11]
-
All waste streams containing this compound must be segregated as hazardous or cytotoxic waste.[9][12] This includes:
-
Solid Waste: Contaminated lab supplies such as pipette tips, gloves, weighing paper, and empty vials.[11] These should be collected in a designated, clearly labeled hazardous waste container (often a yellow "trace chemotherapy" bin).[9]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, sealed, and clearly labeled hazardous waste container (often a black "bulk chemotherapy" or RCRA container).[9]
-
-
All waste must be disposed of through a licensed hazardous waste disposal company.[9][11]
Spill Management:
-
In the event of a spill, the area should be immediately secured to prevent the spread of contamination.[1][4]
-
Personnel dealing with the spill must wear full PPE, including a respirator.[1][3]
-
Use a cytotoxic spill kit to absorb and contain the material.
-
The contaminated area should be cleaned and decontaminated according to established laboratory protocols for cytotoxic agents.
-
All materials used for cleanup must be disposed of as hazardous waste.[4]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. england.nhs.uk [england.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. ubpbio.com [ubpbio.com]
- 8. fishersci.com [fishersci.com]
- 9. web.uri.edu [web.uri.edu]
- 10. targetmol.com [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
